Technical Documentation Center

4-(4-Ethylpiperazin-1-yl)butan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Ethylpiperazin-1-yl)butan-1-amine
  • CAS: 4486-93-5

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Pathway of 4-(4-Ethylpiperazin-1-yl)butan-1-amine: A Technical Guide

Executive Summary & Chemical Profile In modern medicinal chemistry, 4-(4-ethylpiperazin-1-yl)butan-1-amine (CAS: 4486-93-5) serves as a highly versatile pharmacophore and structural linker. The molecule features a primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, 4-(4-ethylpiperazin-1-yl)butan-1-amine (CAS: 4486-93-5) serves as a highly versatile pharmacophore and structural linker. The molecule features a primary amine tethered to an ethyl-substituted piperazine ring via a four-carbon aliphatic chain[1]. This specific structural motif is frequently utilized to modulate the physicochemical properties of drug candidates—specifically by enhancing aqueous solubility, tuning the basicity (pKa) of the molecule for optimal endosomal escape in lipid nanoparticle (LNP) formulations, and acting as a flexible spacer for target-binding moieties[2].

This technical guide details the robust, self-validating synthetic pathways required to produce high-purity 4-(4-ethylpiperazin-1-yl)butan-1-amine, emphasizing the mechanistic causality behind each experimental choice.

Retrosynthetic Analysis & Strategy Selection

The target molecule, a diamine derivative, presents a classic synthetic challenge: preventing over-alkylation. A naive approach—reacting 1-ethylpiperazine with 1,4-dibromobutane and subsequent amination with ammonia—inevitably yields a complex mixture of secondary, tertiary, and polymeric amines.

To ensure absolute fidelity of the primary amine, two field-proven strategies are employed:

  • The Modified Gabriel Synthesis (R&D Scale): Utilizes a phthalimide protecting group to completely block over-alkylation, ensuring a 100% primary amine yield upon deprotection[3][4].

  • The Nitrile Reduction Route (Process Scale): Utilizes a cyano group as a latent primary amine. While highly atom-economical, it requires specialized high-pressure hydrogenation equipment and the presence of ammonia to suppress secondary amine byproducts.

Primary Pathway: The Modified Gabriel Synthesis

The Gabriel synthesis remains the gold standard for laboratory-scale preparation of primary aliphatic amines due to its high chemoselectivity and predictable yields[5].

Step 1: N-Alkylation (SN2 Displacement)

The synthesis begins with the nucleophilic substitution of N-(4-bromobutyl)phthalimide by 1-ethylpiperazine .

  • Causality of Reagents: Acetonitrile (ACN) is selected as the polar aprotic solvent because it accelerates the SN2 transition state without hydrogen-bonding to the nucleophile[6]. Potassium carbonate (K2CO3) is utilized as a mild, non-nucleophilic inorganic base. It acts as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the 1-ethylpiperazine, which would otherwise quench its nucleophilicity.

Step 2: Hydrazinolysis (Deprotection)

The resulting phthalimide intermediate is subjected to hydrazinolysis using hydrazine hydrate in ethanol.

  • Causality of Reagents: Hydrazine is a potent nucleophile that attacks the sterically hindered carbonyl carbons of the phthalimide group via a nucleophilic acyl substitution mechanism[3]. This triggers an intramolecular N-N proton transfer and subsequent cyclization to form the highly stable, insoluble byproduct phthalhydrazide . The thermodynamic stability of phthalhydrazide drives the reaction forward, cleanly liberating the free primary amine[7].

GabrielPathway A 1-Ethylpiperazine C Alkylation (K2CO3, ACN, 80°C) A->C B N-(4-bromobutyl)phthalimide B->C D Phthalimide Intermediate (Protected Amine) C->D E Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) D->E F 4-(4-Ethylpiperazin-1-yl)butan-1-amine (Target Product) E->F G Phthalhydrazide (Insoluble Byproduct) E->G

Gabriel Synthesis Workflow: Alkylation and Hydrazinolysis of 1-Ethylpiperazine.

Alternative Pathway: Nitrile Alkylation & Reduction

For scale-up and process chemistry, the nitrile route avoids the poor atom economy of the phthalimide protecting group.

Step 1: Nitrile Formation

1-Ethylpiperazine is reacted with 4-chlorobutyronitrile in dimethylformamide (DMF) with K2CO3. DMF provides a higher boiling point than ACN, allowing for increased thermal kinetic energy to overcome the lower reactivity of the alkyl chloride compared to the bromide.

Step 2: Catalytic Hydrogenation

The intermediate, 4-(4-ethylpiperazin-1-yl)butanenitrile, is reduced to the primary amine using Raney Nickel and hydrogen gas (H2).

  • Causality of Reagents: The reduction of a nitrile proceeds via an imine intermediate. If left unchecked, the newly formed primary amine can attack the unreduced imine, forming an unwanted secondary amine dimer. To suppress this, the reaction is conducted in a saturated methanolic ammonia (NH3) solution. The vast excess of NH3 shifts the equilibrium, outcompeting the primary amine for the imine intermediate and ensuring high selectivity for the target product.

NitrilePathway A2 1-Ethylpiperazine C2 Alkylation (K2CO3, DMF, 90°C) A2->C2 B2 4-Chlorobutyronitrile B2->C2 D2 4-(4-Ethylpiperazin-1-yl)butanenitrile C2->D2 E2 Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) D2->E2 F2 4-(4-Ethylpiperazin-1-yl)butan-1-amine (Target Product) E2->F2

Nitrile Reduction Workflow: Alkylation and Catalytic Hydrogenation.

Experimental Protocols (Gabriel Route)

The following methodology represents a self-validating system. The workup leverages the differential solubility of the basic piperazine product and the acidic/neutral byproducts to ensure high purity without requiring immediate column chromatography.

Protocol 1: Synthesis of 2-(4-(4-ethylpiperazin-1-yl)butyl)isoindoline-1,3-dione
  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-ethylpiperazine (11.4 g, 100 mmol) and anhydrous acetonitrile (200 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (27.6 g, 200 mmol). Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Slowly add N-(4-bromobutyl)phthalimide (28.2 g, 100 mmol) in portions over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80-82 °C) under an inert nitrogen atmosphere for 16 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (250 mL) and wash with distilled water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the intermediate as a viscous pale-yellow oil.

Protocol 2: Hydrazinolysis to 4-(4-Ethylpiperazin-1-yl)butan-1-amine
  • Setup: Dissolve the crude intermediate (approx. 31 g) in absolute ethanol (250 mL) in a 500 mL round-bottom flask.

  • Deprotection: Add hydrazine hydrate (64-65% aqueous solution, 15 mL, ~300 mmol).

  • Reaction: Heat the mixture to reflux for 4 hours. A voluminous white precipitate (phthalhydrazide) will form as the reaction progresses.

  • Workup (Self-Validating Step): Cool the mixture to 0 °C in an ice bath to maximize the precipitation of phthalhydrazide. Filter the solid and wash with cold ethanol (50 mL).

  • Acid-Base Extraction: Concentrate the filtrate. To separate the target amine from residual hydrazine and unreacted starting materials, dissolve the residue in 1M HCl (150 mL) (pH < 2). Extract with diethyl ether (2 x 50 mL) to remove non-basic organic impurities.

  • Isolation: Basify the aqueous layer using 5M NaOH until pH > 12. Extract the free amine product with dichloromethane (3 x 100 mL). Combine the DCM layers, dry over anhydrous K2CO3, and concentrate in vacuo to yield the pure 4-(4-ethylpiperazin-1-yl)butan-1-amine.

Physicochemical Properties & Analytical Data

Accurate characterization is critical for downstream applications. The table below summarizes the quantitative data for the synthesized target[1][8].

PropertyValueAnalytical Significance
Chemical Name 4-(4-Ethylpiperazin-1-yl)butan-1-amineIUPAC standard nomenclature
CAS Number 4486-93-5Registry identifier
Molecular Formula C10H23N3Confirmed via HRMS (m/z [M+H]+: 186.19)
Molecular Weight 185.31 g/mol Confirmed via LC-MS
Appearance Colorless to pale yellow liquidIndicator of oxidation/impurity if dark
Rotatable Bonds 5Confers high flexibility as a linker
Heavy Atom Count 13Structural complexity metric
Theoretical pKa ~10.2 (Primary Amine), ~8.5 (Piperazine)Crucial for LNP endosomal escape modeling

References

  • Novel lipid nanoparticle provides potent SARS-CoV-2 mRNA vaccine at low dose with low local reactogenicity, high thermostability and limited systemic biodistribution. ResearchGate. Available at: [Link]

  • Gabriel Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Gabriel Synthesis - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Preparation of 1° Amines: Gabriel Synthesis - JoVE. JoVE. Available at:[Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Ph.D. Thesis - IS MUNI (Piperazine Alkylation Protocols). Masaryk University. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Structural Profiling, Synthesis, and Applications of 4-(4-Ethylpiperazin-1-yl)butan-1-amine

Introduction & Core Rationale In modern drug discovery and materials science, the design of highly specific linker molecules and pharmacophores is critical for optimizing both target binding and pharmacokinetic profiles....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

In modern drug discovery and materials science, the design of highly specific linker molecules and pharmacophores is critical for optimizing both target binding and pharmacokinetic profiles. 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS: 4486-93-5) is a highly versatile aliphatic-heterocyclic hybrid molecule[1]. Combining a terminal primary amine, a flexible four-carbon spacer, and an N-ethylpiperazine core, this compound serves as an essential building block for synthesizing Proteolysis Targeting Chimeras (PROTACs), GPCR ligands, and surface-functionalized materials.

This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its applied role in advanced therapeutic design.

Structural Analysis & IUPAC Nomenclature

The IUPAC name 4-(4-ethylpiperazin-1-yl)butan-1-amine systematically maps the molecular architecture:

  • Root Structure (butan-1-amine): A four-carbon aliphatic chain (butane) terminating in a primary amine (-NH2) at position 1. This primary amine acts as a highly reactive nucleophile, ideal for subsequent amide coupling or reductive amination.

  • Substituent at Position 4: Attached to the terminal end of the butyl chain is a piperazine ring.

  • Piperazine Core: The piperazine heterocycle is attached to the butyl chain via its N1 nitrogen. The opposite nitrogen (N4) is alkylated with an ethyl group. The ethyl group provides mild steric bulk, which protects the molecule from rapid metabolic N-demethylation—a common pharmacokinetic liability seen in N-methylpiperazine derivatives.

Physicochemical Profiling

The physicochemical properties of 4-(4-ethylpiperazin-1-yl)butan-1-amine dictate its behavior in biological systems and organic solvents. The presence of three basic nitrogen atoms allows for multiple protonation states, enhancing aqueous solubility.

PropertyValueCausality / Significance
CAS Number 4486-93-5Standard registry identifier[1].
Molecular Formula C10H23N3Indicates a highly saturated, nitrogen-rich framework[1].
Molecular Weight 185.31 g/mol Low molecular weight allows for integration into larger drugs without violating Lipinski's Rule of 5[1].
XLogP3 0.2A near-neutral LogP indicates an optimal balance of hydrophilicity and lipophilicity, preventing non-specific lipid binding[1].
TPSA 32.5 ŲLow Topological Polar Surface Area ensures excellent membrane permeability[1].
H-Bond Donors / Acceptors 1 / 3The primary amine acts as the sole donor, while all three nitrogens act as acceptors, facilitating target protein interactions[1].
Rotatable Bonds 5Provides the flexibility required for linker applications, minimizing entropic penalties upon target binding[1].

Synthetic Methodology: A Self-Validating Protocol

To synthesize 4-(4-ethylpiperazin-1-yl)butan-1-amine efficiently, a two-step approach is preferred over direct alkylation of diamines, which often yields complex mixtures of over-alkylated byproducts.

Step 1: Nucleophilic Aliphatic Substitution (SN2)

Objective: Synthesize the intermediate 4-(4-ethylpiperazin-1-yl)butanenitrile.

  • Reagents: 1-Ethylpiperazine (1.0 eq), 4-Bromobutanenitrile (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

  • Causality of Choices: K₂CO₃ is selected as a mild, heterogeneous base to scavenge the generated HBr without competitively reacting with the electrophile. Acetonitrile is utilized as a polar aprotic solvent; it optimally solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the SN2 reaction rate.

  • Protocol:

    • Suspend K₂CO₃ in MeCN and add 1-ethylpiperazine.

    • Add 4-bromobutanenitrile dropwise at 0°C to control the exothermic reaction.

    • Reflux the mixture at 80°C for 12 hours.

    • Filter the inorganic salts and concentrate the filtrate in vacuo.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC). Since the product lacks a strong chromophore, UV light is ineffective. Use a Dragendorff's reagent stain; the appearance of an orange spot confirms the presence of the tertiary amine intermediate.

Step 2: Nitrile Reduction

Objective: Reduce the intermediate to the final primary amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), Anhydrous Tetrahydrofuran (THF).

  • Causality of Choices: LiAlH₄ in THF is chosen over catalytic hydrogenation (e.g., H₂/Pd-C). Catalytic hydrogenation of nitriles often produces secondary amine dimers due to the condensation of the intermediate imine with the newly formed primary amine. LiAlH₄ bypasses this pathway, ensuring high fidelity to the primary amine product.

  • Protocol:

    • Suspend LiAlH₄ in anhydrous THF under an inert argon atmosphere at 0°C.

    • Slowly add the intermediate dissolved in THF.

    • Stir at room temperature for 4 hours.

    • Quench the reaction carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts.

    • Filter through Celite and evaporate the solvent to yield the final product.

  • Self-Validation: Validate completion using a Ninhydrin stain on TLC. The primary amine will selectively stain deep purple, confirming successful reduction.

Synthesis_Workflow A 1-Ethylpiperazine C Intermediate: 4-(4-Ethylpiperazin-1-yl) butanenitrile A->C Alkylation (K2CO3, MeCN) B 4-Bromobutanenitrile B->C D Final Product: 4-(4-Ethylpiperazin-1-yl) butan-1-amine C->D Reduction (LiAlH4, THF)

Fig 1: Two-step synthesis of 4-(4-ethylpiperazin-1-yl)butan-1-amine via nitrile reduction.

Applications in Drug Discovery & PROTACs

In modern medicinal chemistry, 4-(4-ethylpiperazin-1-yl)butan-1-amine is frequently deployed as a bifunctional linker.

Mechanistic Role in PROTACs: PROTACs require a linker to connect a target-binding ligand to an E3 ligase recruiter. The butyl chain of this molecule provides an optimal ~5 Å spacing, which is critical for allowing the required degrees of freedom to form a productive ternary complex without excessive entropic penalty. Furthermore, the piperazine core acts as a solubility enhancer. Because PROTACs are notoriously large and hydrophobic ("beyond Rule of 5" space), incorporating the ionizable piperazine nitrogens (pKa ~9.0) drastically improves the aqueous solubility and oral bioavailability of the final degrader molecule.

PROTAC_Design POI Target Protein Ligand Linker Piperazine-Butyl Linker (Derived from CAS 4486-93-5) POI->Linker Complex Ternary Complex Formation Linker->Complex Cellular Entry & Binding E3 E3 Ligase Recruiter E3->Linker

Fig 2: Integration of the piperazine-butylamine building block into a PROTAC linker system.

Analytical Validation Parameters

To ensure the structural integrity of the synthesized 4-(4-ethylpiperazin-1-yl)butan-1-amine, the following analytical benchmarks must be met:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 186.3, corresponding to the exact mass of 185.189[1].

  • ¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃):

    • A characteristic triplet around ~2.70 ppm corresponding to the terminal -CH₂-NH₂ protons.

    • A broad singlet around ~1.50 ppm integrating for 2 protons, representing the exchangeable -NH₂ group.

    • A quartet around ~2.40 ppm and a triplet around ~1.10 ppm, confirming the presence of the N-ethyl group on the piperazine ring.

References

Sources

Foundational

Technical Whitepaper: Strategic Integration of 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS 4486-93-5) in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is as critical as its target affinity. 4-(4-Ethylpiperazin-1-yl)b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is as critical as its target affinity. 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS 4486-93-5) is a highly versatile, bifunctional building block utilized to overcome poor aqueous solubility in lipophilic drug scaffolds[1]. Featuring a highly reactive primary amine tethered to a basic ethylpiperazine core via a flexible four-carbon linker, this compound is a privileged structural motif. It is frequently deployed in polyamine screening libraries[2] and serves as a critical appendage in the development of kinase inhibitors, GPCR ligands, and anti-infectives[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing you with the mechanistic causality and self-validating protocols required to successfully integrate this building block into complex synthetic workflows.

Physicochemical Profiling & ADME Implications

Understanding the intrinsic properties of CAS 4486-93-5 is essential for predicting its behavior both in the reaction flask and in vivo[4].

Table 1: Core Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
CAS Number 4486-93-5Standard identifier for procurement[1].
Molecular Formula C10H23N3Denotes a high nitrogen-to-carbon ratio, increasing polarity.
Molecular Weight 185.31 g/mol Low molecular weight allows for addition without violating Lipinski's Rule of 5.
SMILES NCCCCN1CCN(CC)CC1Useful for in silico docking and cheminformatics[1].
Physical Form Solid / Viscous LiquidRequires careful handling; often hygroscopic.
Storage Class 11 - Combustible SolidsStore under inert gas (Argon/N2) to prevent amine oxidation[1].
The Causality of the Butyl Linker

While methyl or ethyl linkers are common, the four-carbon (butyl) chain is a deliberate design choice. It provides optimal conformational flexibility, allowing the basic piperazine ring to reach out of deep, hydrophobic binding pockets (such as the ATP-binding site of a kinase) and into the solvent-exposed region. This prevents steric clashes with the target protein while simultaneously presenting a protonated nitrogen to the aqueous environment at physiological pH (7.4), drastically enhancing the compound's oral bioavailability[3].

Mechanistic Utility in Rational Drug Design

The addition of CAS 4486-93-5 to a drug scaffold is not merely a structural tweak; it is a fundamental pharmacokinetic transformation.

G A Lipophilic Drug Scaffold (Low Aqueous Solubility) B Structural Modification (Append CAS 4486-93-5) A->B Amide/Amine Bond C Protonated Piperazine at Physiological pH B->C in vivo (pH 7.4) D Enhanced Solubility & Target Engagement C->D Improved ADME

Figure 1: Pharmacokinetic enhancement pathway via CAS 4486-93-5 incorporation.

Synthetic Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol 1: HATU-Mediated Amide Coupling

When conjugating the primary amine of CAS 4486-93-5 to a carboxylic acid-bearing scaffold, uronium-based coupling agents like HATU are preferred due to their rapid kinetics and ability to handle steric hindrance[5].

The Causality of Pre-Activation (Critical Insight): You must pre-activate the carboxylic acid with HATU before adding CAS 4486-93-5. If the primary amine is added simultaneously with HATU, the highly reactive uronium species will react directly with the amine. This forms a dead-end tetramethylguanidinium byproduct, consuming your valuable building block and halting the reaction[5],[6].

Table 2: Reagent Stoichiometry for HATU Coupling
ReagentEquivalentsFunction
Carboxylic Acid Scaffold 1.0 eqElectrophilic core
HATU 1.2 eqUronium coupling agent; forms OAt-active ester[5]
DIPEA 3.0 - 5.0 eqNon-nucleophilic base; drives activation[5]
CAS 4486-93-5 1.1 - 1.2 eqNucleophilic primary amine

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an Argon atmosphere. Add DIPEA (3.0 eq). The bulky isopropyl groups of DIPEA ensure it acts strictly as a base without acting as a competing nucleophile. Stir at room temperature for 15–30 minutes[5].

  • Nucleophilic Attack: Once the active OAt-ester is formed (validate via LC-MS; look for the intermediate mass), add CAS 4486-93-5 (1.1 eq) dropwise.

  • Reaction Monitoring: Stir for 1–4 hours. Monitor the disappearance of the active ester via TLC or LC-MS.

  • Workup (Self-Validation): Dilute with Ethyl Acetate. Wash sequentially with saturated NaHCO3 (to remove acidic byproducts/HOAt) and brine. Dry the organic layer over anhydrous Na2SO4. The presence of the basic piperazine tail allows for potential purification via acid-base extraction if column chromatography is not desired.

G Step1 1. Carboxylic Acid Pre-activation (Scaffold-COOH + HATU + DIPEA) Step2 2. Active OAt-Ester Formation (Avoids Guanidinium Byproduct) Step1->Step2 15-30 mins, RT Step3 3. Amine Addition (Add CAS 4486-93-5) Step2->Step3 Nucleophilic Attack Step4 4. Amide Bond Formation (Target Molecule) Step3->Step4 1-18 hrs, RT

Figure 2: HATU-mediated amide coupling workflow with critical pre-activation step.

Protocol 2: Reductive Amination

If your scaffold features an aldehyde or ketone, reductive amination is the optimal pathway.

The Causality of the Reducing Agent: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes NaBH(OAc)3 mild enough to selectively reduce the intermediate imine without prematurely reducing the starting aldehyde/ketone.

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde/ketone scaffold (1.0 eq) and CAS 4486-93-5 (1.1 eq) in Dichloromethane (DCM). Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir for 1 hour.

  • Selective Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at room temperature for 4–12 hours.

  • Validation: Quench with saturated aqueous NaHCO3. Extract with DCM. Validate the formation of the secondary amine via LC-MS (identifying the [M+H]+ peak of the product).

Analytical Validation Strategies

To definitively prove the successful incorporation of CAS 4486-93-5, employ the following analytical checks:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The target molecule will exhibit a distinct [M+H]+ peak. Due to the highly basic nature of the ethylpiperazine moiety, the compound will ionize exceptionally well in positive electrospray ionization (+ESI) mode.

  • 1H NMR Spectroscopy: Look for the characteristic shift of the methylene protons (CH2) adjacent to the primary amine. In the free building block, these protons typically resonate around 2.6–2.8 ppm. Upon amide formation, the electron-withdrawing nature of the carbonyl group will shift these protons downfield to approximately 3.2–3.4 ppm.

Sources

Exploratory

The Piperazine Scaffold: A Privileged Motif in Modern Drug Design and Lead Optimization

Executive Summary In the vast chemical space of drug discovery, the piperazine heterocycle has cemented its status as a "privileged scaffold." Structurally comprising a saturated six-membered ring with two nitrogen atoms...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the vast chemical space of drug discovery, the piperazine heterocycle has cemented its status as a "privileged scaffold." Structurally comprising a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, piperazine offers an unparalleled combination of conformational flexibility, structural rigidity, and tunable basicity[1][2]. This technical whitepaper dissects the mechanistic rationale behind incorporating piperazine moieties into drug candidates, detailing its impact on physicochemical properties, pharmacodynamics, and synthetic workflows.

Structural and Physicochemical Foundations

The utility of piperazine in medicinal chemistry is fundamentally rooted in its diprotic nature and conformational dynamics.

Basicity and ADME Tuning

Piperazine possesses two distinct pKa values (approximately 5.35 and 9.73 at 25 °C)[3]. This diprotic profile is a critical design feature. At physiological pH (7.4), the piperazine ring exists predominantly in a monoprotonated state.

  • Causality in Design: The protonated nitrogen enhances aqueous solubility, a frequent bottleneck in modern drug development, while the neutral nitrogen maintains sufficient lipophilicity to facilitate membrane permeability[1][2].

  • By systematically substituting the nitrogen atoms (e.g., N-alkylation or N-arylation), medicinal chemists can fine-tune the basicity, modulating the lipid-water partition coefficient (LogP) and optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate[1][2].

Conformational Geometry

The dual-nitrogen architecture enables the ring to adopt a highly stable chair conformation[1][2]. This structural rigidity projects substituents in well-defined vectors, favoring precise molecular fits within enzyme active sites, G-protein-coupled receptor (GPCR) pockets, and transporter cavities[1][2].

Strategic Roles in Pharmacodynamics

Piperazine is rarely a passive linker; it actively participates in target binding through hydrogen bonding and salt bridge formation.

Oncology: Kinase Inhibition

In targeted cancer therapies, piperazine is frequently employed to enhance both solubility and target selectivity[1][4]. A quintessential example is Imatinib , a tyrosine kinase inhibitor used for chronic myeloid leukemia[2]. The incorporation of an N-methylpiperazine moiety dramatically increases the molecule's aqueous solubility compared to its highly lipophilic precursors. Furthermore, the protonated nitrogen forms a critical salt bridge with specific acidic residues within the inactive conformation of the BCR-ABL kinase domain, locking the enzyme in an inactive state[1][2].

Parasitology: GABAergic Modulation

In anthelmintic applications, piperazine acts directly as a pharmacodynamic agent. It functions as a γ-aminobutyric acid (GABA) mimetic at the neuromuscular junctions of nematodes[5][6].

G P Piperazine Administration G GABA Receptor Agonism P->G Binds to target C Chloride Ion Influx G->C Opens channels H Membrane Hyperpolarization C->H Alters potential F Flaccid Paralysis of Nematode H->F Blocks transmission

Fig 1: Pharmacodynamic pathway of piperazine inducing flaccid paralysis in nematodes.

By agonizing GABA receptors, piperazine induces a massive influx of chloride ions, leading to membrane hyperpolarization[5][6]. This results in flaccid paralysis of the worm, allowing it to be safely expelled via host peristalsis without inciting a severe inflammatory response[5].

Quantitative ADME & Physicochemical Profiling

To illustrate the transformative effect of piperazine incorporation, Table 1 summarizes the typical shift in physicochemical parameters observed during a hit-to-lead optimization campaign when a lipophilic core is appended with a substituted piperazine moiety.

Table 1: Impact of Piperazine Incorporation on Lead Compound Metrics

ParameterPre-Optimization (Lipophilic Core)Post-Optimization (Piperazine Scaffold)Mechanistic Rationale
Aqueous Solubility < 5 µg/mL> 150 µg/mLMonoprotonation at pH 7.4 increases polarity and hydration shell formation.
LogP (Lipophilicity) 5.2 (Highly lipophilic)3.1 (Optimal for oral)Introduction of polar nitrogen atoms reduces extreme lipophilicity.
Metabolic Stability (t½) 15 mins (Rapid clearance)120 minsSteric hindrance around the N-atoms protects adjacent sites from rapid CYP450 oxidation[7].
Target Affinity (Kd) 450 nM12 nMNew hydrogen bond donor/acceptor capabilities enhance active site anchoring.

Synthetic Tractability & Experimental Workflows

The synthetic versatility of piperazine allows for rapid library generation. The two nitrogens act as orthogonal synthetic handles[1][2]. Below are two field-proven, self-validating protocols for piperazine derivatization.

Protocol 1: General Procedure for N-Alkylation of Piperazine

This protocol utilizes a nucleophilic substitution approach[4]. It is designed as a self-validating system: the workup relies on the basicity of the piperazine product to separate it from neutral starting materials.

Step-by-Step Methodology:

  • Activation: Dissolve the mono-protected piperazine derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by solvating the nucleophile without hydrogen-bonding to it.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a mild base to scavenge the HCl byproduct, driving the reaction forward without hydrolyzing sensitive functional groups.

  • Alkylation: Dropwise add the alkyl halide (1.1 eq) at 0 °C, then warm to room temperature and stir for 12 hours.

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench with water and extract with Ethyl Acetate (EtOAc).

    • Extract the organic layer with 1M HCl. Validation: The basic piperazine product protonates and moves to the aqueous layer, while neutral organic impurities remain in the EtOAc.

    • Basify the aqueous layer to pH 10 using 2M NaOH, and extract again with fresh EtOAc. The pure free-base product is recovered.

  • Characterization: Confirm structure via ¹H-NMR (look for the characteristic shift of the piperazine ring protons around 2.4–2.8 ppm) and LC-MS.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of N-aryl piperazines (common in CNS drugs and kinase inhibitors), cross-coupling is required[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), piperazine derivative (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon three times. Causality: Palladium catalysts are highly sensitive to oxygen. Failure to degas will result in catalyst oxidation (Pd(0) to Pd(II)) and reaction failure.

  • Reaction: Add anhydrous toluene and heat to 90 °C for 8 hours. Causality: The bulky, electron-rich BINAP ligand facilitates the oxidative addition of the unactivated aryl halide while preventing unwanted β-hydride elimination.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography (Dichloromethane:Methanol gradient).

Workflow Start Lead Compound (Poor ADME) Design In Silico Design: Piperazine Insertion Start->Design Structural liability identified Synth Parallel Synthesis (N-Alkylation / Coupling) Design->Synth Library generation Screen In Vitro Screening (pKa, LogP, Affinity) Synth->Screen Compound isolation Screen->Design SAR Feedback Loop Opt Optimized Lead Candidate Screen->Opt Hit validation

Fig 2: Iterative lead optimization workflow utilizing the piperazine scaffold.

Future Perspectives

The role of the piperazine moiety continues to evolve. Current trends in medicinal chemistry are shifting toward the integration of predictive machine-learning models to forecast the exact ADME impact of specific piperazine substitutions before synthesis[1]. Furthermore, the development of hybrid scaffolds—where piperazine is fused with other pharmacophores (e.g., spiro-piperazines)—is opening new avenues for overcoming multidrug resistance in both oncology and infectious diseases[1][4].

By understanding the fundamental causality between piperazine's structural chemistry and its biological behavior, drug development professionals can continue to leverage this privileged scaffold to rescue failing leads and design the next generation of highly efficacious therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (NIH). Available at:[Link]

  • Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. Neliti. Available at:[Link]

  • Piperazine - Pharmacokinetics and Chemical Properties. Wikipedia. Available at:[Link]

  • What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

Sources

Foundational

The Evolution and Application of Ethylpiperazine Scaffolds in Modern Drug Discovery

Executive Summary The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, historically serving as the backbone for a vast array of therapeutic agents. Among its derivatives, 1-ethylpiperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, historically serving as the backbone for a vast array of therapeutic agents. Among its derivatives, 1-ethylpiperazine (a cyclic diamine possessing both a secondary and a tertiary amine) has emerged as a critical building block. Its unique structural features impart distinct reactivity and physicochemical properties, making it an invaluable synthon in the construction of complex molecular architectures, particularly in the fields of neuropharmacology, oncology, and anti-inflammatory drug development 1[1]. This whitepaper explores the historical context, chemical rationale, synthetic methodologies, and pharmacological applications of ethylpiperazine compounds.

Historical Context: From Anthelmintics to Precision Medicine

The history of piperazine dates back to the late 19th century when it was initially utilized as a treatment for gout and later popularized as an anthelmintic agent. However, the true potential of the piperazine core was unlocked in the mid-20th century with the advent of N-alkylation strategies.

The transition from unsubstituted piperazine to N-alkyl analogs—specifically methyl and ethyl derivatives—marked a turning point in rational drug design 2[2]. While methylpiperazine became ubiquitous in early antibacterial agents (e.g., fluoroquinolones) and antipsychotics, researchers discovered that extending the alkyl chain to an ethyl group provided a unique mechanism to fine-tune lipophilicity, steric hindrance, and receptor residence time. Today, 1-ethylpiperazine is a cornerstone in the synthesis of central nervous system (CNS) agents, agrochemicals, and targeted kinase inhibitors 3[3].

Chemical Rationale: Why the Ethylpiperazine Motif?

The selection of an ethylpiperazine moiety over other cyclic amines is driven by strict structure-activity relationship (SAR) parameters:

  • Basicity and Solubility: The tertiary amine of the N-ethyl group maintains a pKa of approximately 4.5–4.8, while the secondary amine sits around 9.0. This dual basicity allows the molecule to form stable hydrochloride salts, drastically improving aqueous solubility for oral bioavailability.

  • Lipophilicity (logP) Tuning: The addition of the ethyl group increases the partition coefficient compared to a methyl group. This slight increase in lipophilicity is often the exact modification required to push a molecule across the blood-brain barrier (BBB) or to achieve optimal binding in hydrophobic pockets of target kinases.

  • Regioselective Reactivity: The secondary amine acts as a potent nucleophile, allowing for highly regioselective functionalization (e.g., SNAr, amidation, or reductive amination) without the need for complex protecting group strategies.

Synthetic Workflows and Experimental Protocols

To harness 1-ethylpiperazine effectively, synthetic chemists rely on robust, self-validating protocols. Below are two foundational methodologies detailing the causality behind the chemical choices.

Protocol A: N-Alkylation via SNAr Coupling

Objective: Synthesis of aryl-ethylpiperazine intermediates (e.g., 1-(4-bromophenyl)-4-ethylpiperazine). Causality & Design: Nucleophilic aromatic substitution (SNAr) requires a strong nucleophile and a good leaving group on an electron-deficient aryl ring. Potassium carbonate (K₂CO₃) is selected as the base because it efficiently scavenges the generated acid without acting as a competing nucleophile, which would occur if hydroxide bases were used.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the aryl halide (1.0 eq) and anhydrous Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state, accelerating the SNAr reaction.

  • Reagent Addition: Add 1-ethylpiperazine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq). Rationale: A slight excess of the amine ensures complete consumption of the valuable aryl halide.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine. Rationale: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous phase.

  • Self-Validation/QC: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the aryl halide spot and the emergence of a lower Rf spot (due to the basic amine) indicates conversion. Confirm product identity and purity (>95%) using LC-MS prior to downstream use.

Protocol B: Amidation of 1-Ethylpiperazine

Objective: Synthesis of N-ethyl-piperazinyl-amides (e.g., bioactive triterpenoic acid derivatives) 1[1].

Step-by-Step Methodology:

  • Activation: Dissolve the starting carboxylic acid in dry Dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Rationale: DMF catalyzes the formation of the highly reactive Vilsmeier-Haack intermediate, converting the acid to an acyl chloride efficiently without harsh heating.

  • Concentration: Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride and HCl gas.

  • Coupling: Redissolve the crude acyl chloride in DCM and cool to 0 °C. Add 1-ethylpiperazine (1.1 eq) and triethylamine (TEA, 2.0 eq). Rationale: TEA acts as a non-nucleophilic base to neutralize the HCl generated during amidation, preventing the protonation of 1-ethylpiperazine, which would render it inactive.

  • Self-Validation/QC: The formation of the acyl chloride can be validated by quenching a small aliquot in methanol and observing the methyl ester via GC-MS. Final amide formation is confirmed by the disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) in FTIR and the appearance of a characteristic amide carbonyl peak (~1650 cm⁻¹).

Synthesis_Workflow Start Piperazine Core Route1 Direct Alkylation (Ethyl Halide) Start->Route1 Base (K2CO3) Route2 Reductive Amination (Acetaldehyde + Reductant) Start->Route2 NaBH(OAc)3 Intermediate 1-Ethylpiperazine Route1->Intermediate Route2->Intermediate SNAr SNAr / Cross-Coupling with Aryl Halides Intermediate->SNAr Amidation Amidation with Acyl Chlorides Intermediate->Amidation Product1 Aryl-Ethylpiperazine APIs (e.g., Kinase Inhibitors) SNAr->Product1 Product2 N-Ethyl-Piperazinyl-Amides (e.g., Cytotoxic Agents) Amidation->Product2

Logical workflow of 1-ethylpiperazine synthesis and downstream functionalization.

Pharmacological Applications and Target Signaling

Kinase Inhibition: The FGFR Case Study

Fibroblast Growth Factor Receptors (FGFRs) are critical targets in oncology. In the development of the irreversible covalent FGFR inhibitor PRN1371, medicinal chemists utilized alkylpiperazine side chains to optimize target occupancy and cellular potency 4[4].

The research demonstrated a strict causality between the piperazine's alkyl chain length and the inhibitor's efficacy. Comparing methyl, ethyl, and propyl substitutions revealed that extending the chain from methyl to ethyl (and eventually propyl) allowed the molecule to project deeper into a specific solvent-exposed channel of the kinase domain. This steric extension stabilized the covalent binding of the acrylamide warhead to a target cysteine residue, drastically increasing the 24-hour target occupancy.

FGFR_Signaling Ligand FGF Ligand Receptor FGFR (Kinase Domain) Ligand->Receptor Binds FRS2 FRS2 Adaptor Receptor->FRS2 Phosphorylates Inhibitor Ethylpiperazine-derived FGFR Inhibitor Inhibitor->Receptor Covalent Binding (Blocks Kinase) RAS RAS / RAF FRS2->RAS Activates PI3K PI3K / AKT Pathway (Survival) FRS2->PI3K Activates MAPK MAPK / ERK Pathway (Proliferation) RAS->MAPK Cascade

Mechanism of FGFR kinase inhibition via ethylpiperazine-linked covalent binding.

CDK8 Inhibition in Inflammatory Bowel Disease

Beyond oncology, ethylpiperazine derivatives are making strides in autoimmune therapies. Recent structure-based optimization of wogonin derivatives led to the discovery of novel Cyclin-Dependent Kinase 8 (CDK8) inhibitors. By introducing an ethylpiperazine moiety, researchers achieved a potent compound (Compound 85) with an IC50 of 55.9 nM. This specific structural modification was proven to upregulate IL-10 in colon tissues, providing a highly effective anti-inflammatory response in in vivo models of Inflammatory Bowel Disease (IBD) 5[5].

Quantitative Data Summaries

The following tables summarize the quantitative impact of the ethylpiperazine substitution in recent drug discovery campaigns.

Table 1: Structure-Activity Relationship (SAR) of Piperazine-Linked FGFR Inhibitors

Compound Variant Piperazine N-Substituent HUVEC IC50 (nM) FGFR1 Occupancy (24 h)
Compound 25 Methyl ~2.0 < 50%
Compound 33 Ethyl 11.0 50%
Compound 34 (PRN1371) Propyl 1.5 96%

Data synthesized from the discovery of PRN1371, demonstrating how extending the chain from methyl to ethyl/propyl drastically alters target occupancy 4[4].

Table 2: Yields of Bioactive N-Ethyl-Piperazinyl-Amides

Product Starting Acid Amide Yield (%) Chalcone Derivative Yield (%)
N-Ethyl-piperazinyl-amide of Oleanonic Acid Oleanonic Acid 94 91-97

Data sourced from BenchChem technical documentation on the synthesis of cytotoxic hybrid chalcone-like derivatives 1[1].

Conclusion

The evolution of 1-ethylpiperazine from a simple cyclic diamine to a highly sought-after pharmacophore underscores the precision required in modern medicinal chemistry. By offering a tunable balance of basicity, lipophilicity, and steric projection, ethylpiperazine allows researchers to optimize pharmacokinetic profiles and target residence times. As demonstrated by its successful integration into covalent kinase inhibitors and anti-inflammatory agents, mastering the synthetic protocols and structural rationale behind ethylpiperazine compounds remains a critical competency for drug development professionals.

References

  • ACS Publications (Journal of Medicinal Chemistry, 2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Available at: [Link]

  • ACS Publications (Journal of Medicinal Chemistry, 2022). Discovery and Anti-Inflammatory Activity Evaluation of a Novel CDK8 Inhibitor through Upregulation of IL-10 for the Treatment of Inflammatory Bowel Disease In Vivo. Available at:[Link]

  • PMC (Molecules, 2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

Sources

Exploratory

The Pharmacological and Synthetic Utility of 4-(4-Ethylpiperazin-1-yl)butan-1-amine: A Technical Whitepaper

Executive Summary: The Strategic Value of the Scaffold In modern rational drug design, the selection of bifunctional building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In modern rational drug design, the selection of bifunctional building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final therapeutic agent. 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS 4486-93-5) is a highly versatile, commercially available chemical scaffold[1]. It is not a standalone therapeutic, but rather a "privileged" synthon that combines a lipophilic ethylpiperazine core with a flexible 4-aminobutyl linker.

The strategic value of this molecule lies in its orthogonal reactivity: it possesses two tertiary amines within the piperazine core and a single, highly nucleophilic primary amine at the terminus of the alkyl chain. This structural logic allows medicinal chemists to perform regioselective conjugations—such as amide couplings or reductive aminations—without the need for cumbersome protecting-group chemistry. Consequently, this scaffold is increasingly utilized in two major pharmacological vectors: the assembly of metabolically stable linkers for Proteolysis Targeting Chimeras (PROTACs)[2], and the development of central nervous system (CNS) therapeutics targeting G-protein coupled receptors (GPCRs)[3].

Physicochemical Profiling & Structural Logic

The physicochemical properties of a building block directly influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the final drug. The piperazine ring is one of the most frequently utilized heterocycles in FDA-approved drugs due to its ability to modulate pKa, enhance aqueous solubility, and introduce favorable dipole moments[3].

The ethyl substitution on the piperazine ring provides a calculated increase in lipophilicity (LogP), which is critical for blood-brain barrier (BBB) penetration in neuropharmacology. Meanwhile, the 4-aminobutyl chain provides approximately 5–6 Å of spatial extension, acting as an optimal spacer to prevent steric clashes between conjugated pharmacophores.

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacological Implication
Molecular Weight 185.31 g/mol [1]Low MW allows for conjugation without exceeding Lipinski's Rule of 5 limits.
Chemical Formula C10H23N3[1]High sp3 carbon fraction (Fsp3) correlates with improved clinical success rates.
Exact Mass 185.189 Da[4]Facilitates precise mass spectrometry (LC-MS) tracking during synthesis.
Rotatable Bonds 5[4]Provides necessary conformational flexibility for target-induced fit.
Amine Classification 1 Primary, 2 TertiaryEnsures 100% regioselectivity during standard electrophilic conjugations.

Application Vector I: Targeted Protein Degradation (PROTACs)

PROTACs are bifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins. Historically, PROTACs have relied heavily on polyethylene glycol (PEG) linkers. However, PEG linkers often suffer from high entropic penalties upon binding and are susceptible to oxidative metabolism.

Recent advancements in degrader technology have demonstrated that replacing PEG with[2]. The 4-(4-ethylpiperazin-1-yl)butan-1-amine scaffold serves as an ideal linker precursor. The rigid piperazine ring restricts the conformational space of the linker, reducing the entropic penalty during the formation of the target-PROTAC-E3 ligase ternary complex, while the butyl chain provides the necessary exit vector distance.

PROTAC_Mechanism POI Protein of Interest (Target) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead PROTAC PROTAC Molecule (Piperazine-butyl Linker) PROTAC->Ternary Bridges POI & E3 E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Fig 1. PROTAC-mediated targeted protein degradation utilizing a piperazine-butyl linker.

Application Vector II: Neuropharmacology & GPCR Modulators

In the realm of CNS drug discovery, the piperazine moiety is a "privileged scaffold" for targeting aminergic GPCRs, including serotonin (5-HT), dopamine (D2/D3), and sigma receptors. The basic nitrogen of the piperazine ring (pKa ~9.0) is protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of these receptors.

By utilizing 4-(4-ethylpiperazin-1-yl)butan-1-amine, researchers can synthesize complex [5] or amide-linked pharmacophores. The terminal primary amine acts as an attachment point for bulky aryl or heteroaryl groups, driving receptor subtype selectivity, while the ethylpiperazine core anchors the molecule within the transmembrane domain.

GPCR_Signaling Ligand Piperazine Derivative (Agonist) GPCR GPCR (e.g., 5-HT1A / D2) Ligand->GPCR Orthosteric Binding GProtein G-Protein Activation (Gαi/o) GPCR->GProtein Conformational Shift Arrestin β-Arrestin Recruitment (Internalization) GPCR->Arrestin GRK Phosphorylation cAMP cAMP Inhibition (Adenylyl Cyclase) GProtein->cAMP Downstream Modulation

Fig 2. GPCR activation and downstream signaling modulated by piperazine-derived ligands.

Validated Experimental Workflows

The following protocols outline the self-validating experimental systems used to synthesize and evaluate derivatives of this scaffold.

Protocol A: Regioselective Amide Coupling for PROTAC Linker Assembly

This protocol details the conjugation of a carboxylic acid-bearing target warhead to the primary amine of 4-(4-ethylpiperazin-1-yl)butan-1-amine.

  • Causality & Design: HATU is selected as the coupling reagent due to its superior efficiency in forming active esters with sterically hindered carboxylic acids compared to standard EDC/HOBt. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; it deprotonates the primary amine to ensure nucleophilicity without competing for the active ester. Because the piperazine nitrogens are tertiary, they are chemically inert under these conditions, guaranteeing 100% regioselectivity without protecting groups.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid warhead (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the solution. Stir at room temperature for 15 minutes to allow complete formation of the active O-7-azabenzotriazol-1-yl ester.

  • Conjugation: Add 4-(4-ethylpiperazin-1-yl)butan-1-amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC to yield the final conjugated building block.

Protocol B: In Vitro GPCR Radioligand Binding Assay

To evaluate the affinity of newly synthesized piperazine derivatives for GPCRs (e.g., 5-HT1A), a competitive radioligand binding assay is employed.

  • Causality & Design: Polyethylenimine (PEI) treatment of the glass fiber (GF/C) filters is a critical self-validating step. PEI coats the negatively charged filter matrix with a net positive charge, which repels the highly basic/lipophilic radioligands, drastically reducing non-specific background binding and improving the signal-to-noise ratio. The ice-cold wash buffer is essential to trap the receptor-ligand complex by minimizing the dissociation rate ( koff​ ) during rapid filtration.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the synthesized piperazine test compound in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of the radioligand (e.g., [3H]-8-OH-DPAT at its Kd​ concentration), and 100 µL of cell membrane suspension expressing the target GPCR.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Filtration: Harvest the reaction mixtures onto 0.3% PEI-pretreated GF/C filter plates using a rapid vacuum manifold.

  • Washing: Immediately wash the filters three times with 500 µL of ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plates, add 50 µL of scintillation cocktail per well, and measure the retained radioactivity using a microplate liquid scintillation counter. Calculate the IC50​ using non-linear regression.

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. Available at:[Link]

  • Desantis, J., et al. (2024). Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease and with broad-spectrum antiviral activity. European Journal of Medicinal Chemistry, 268, 116202. Available at:[Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at:[Link]

Sources

Foundational

Advanced Safety, Handling, and Mechanistic Toxicology of 4-(4-Ethylpiperazin-1-yl)butan-1-amine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide Abstract 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS: 4486-93-5) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide

Abstract

4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS: 4486-93-5) is a highly reactive, polybasic aliphatic amine utilized extensively as a building block in pharmaceutical synthesis and targeted drug delivery systems. Due to the presence of both a primary aliphatic amine and a tertiary piperazine ring, this compound exhibits significant basicity and nucleophilicity. This whitepaper establishes a field-proven, self-validating framework for the safe handling of this compound, moving beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind its toxicological profile and the engineering controls required to mitigate risk.

Physicochemical Identity & Hazard Profiling

To design an effective safety protocol, we must first understand the molecular characteristics that drive the compound's behavior. The molecule contains three nitrogen centers, each contributing to its overall basicity and potential for biological tissue disruption.

Under the Globally Harmonized System (GHS), 4-(4-Ethylpiperazin-1-yl)butan-1-amine is primarily flagged for severe ocular and dermal hazards[1]. Like many piperazine derivatives, it is also a known respiratory irritant[2].

Quantitative Hazard Summary
Property / HazardValue / ClassificationMechanistic Implication
CAS Number 4486-93-5Unique identifier for regulatory tracking.
Molecular Formula C₁₀H₂₃N₃High nitrogen-to-carbon ratio indicates strong alkaline potential.
Molecular Weight 185.31 g/mol Low molecular weight facilitates rapid vapor generation and tissue penetration.
GHS Hazard H319 Causes serious eye irritationDirect consequence of localized pH elevation in the tear film[1].
GHS Hazard H315 Causes skin irritationLipid bilayer disruption via alkaline saponification[2].
GHS Hazard H335 May cause respiratory irritationVapor interaction with mucosal membranes leading to cellular edema[2].

Mechanistic Toxicology: The Causality of Amine Exposure

As application scientists, we do not merely react to hazards; we must understand their biochemical causality. The toxicity of 4-(4-Ethylpiperazin-1-yl)butan-1-amine is not inherent to the molecule itself, but rather how its basic functional groups interact with the aqueous, lipid-rich environments of human tissue.

Ocular Toxicity and Glaucopsia

Aliphatic amines are notorious for causing severe ocular damage[3]. When the vapor or liquid of 4-(4-Ethylpiperazin-1-yl)butan-1-amine contacts the eye, the primary and tertiary amines rapidly undergo protonation by drawing protons from the surrounding water. This generates a localized surge of hydroxide ions (OH⁻), spiking the pH above 10.

This alkaline environment induces saponification of the lipid bilayers in the corneal epithelium. Unlike acid burns, which coagulate proteins and create a protective barrier against further penetration, alkaline amine burns liquefy tissues, allowing the chemical to penetrate deeper into the stroma. Furthermore, exposure to amine vapors can cause a phenomenon known as glaucopsia (blue-haze vision)[4]. This occurs when the amine penetrates the cornea, disrupting the osmotic pump mechanism of the endothelial cells, leading to fluid accumulation (edema) and the diffraction of light, which the worker perceives as halos around light sources[4].

G A Amine Vapor/Liquid Exposure B Alkaline Hydrolysis in Tear Film (pH > 9) A->B C Saponification of Lipid Bilayers B->C D Corneal Epithelial Disruption C->D E Corneal Edema & Glaucopsia D->E

Pathophysiological mechanism of aliphatic amine-induced ocular toxicity.

Self-Validating Protocols for Laboratory Handling

Standard operating procedures often fail because they rely on operator assumption. A self-validating system requires that every critical safety step produces a measurable output confirming its success before the operator is allowed to proceed.

Step-by-Step Handling Methodology

Phase 1: Environmental & PPE Validation

  • Airflow Verification: Do not assume the fume hood is operational. Validation: Use a handheld anemometer to verify face velocity is ≥ 100 feet per minute (fpm) before opening the primary container.

  • Barrier Selection: Aliphatic amines rapidly permeate natural rubber latex. Validation: Visually inspect and don double-layered nitrile or neoprene gloves. Ensure tightly fitting, non-vented chemical splash goggles are worn—standard safety glasses offer zero protection against amine vapors.

Phase 2: Gravimetric Dispensing (Closed-System)

  • Purging: Purge the analytical balance enclosure with inert gas (N₂ or Ar) to prevent the primary amine from reacting with atmospheric CO₂ to form carbamate salts.

  • Transfer: Use a positive-displacement pipette for liquid transfers, or a dedicated anti-static spatula for semi-solid states.

  • Sealing: Transfer the compound into a pre-tared, septum-sealed vial. Validation: The balance must read a stable mass for 10 seconds, confirming no active evaporation or atmospheric moisture absorption is occurring.

Phase 3: Post-Handling Decontamination

  • Neutralization: Wipe down all spatulas, balance surfaces, and hood decks with a 5% citric acid solution. Causality: We use citric acid rather than strong acids (like HCl) because strong acids react exothermically with concentrated amines, potentially causing toxic aerosolization. Citric acid provides a buffered, controlled neutralization.

  • Validation of Decontamination: Validation: Swab the cleaned area with a moistened pH indicator strip. The strip must read between pH 6 and 8. If it reads >8, amine residue remains, and the neutralization step must be repeated.

Workflow S1 1. Fume Hood Prep (>100 fpm) S2 2. PPE Verification (Nitrile, Goggles) S1->S2 S3 3. Closed Dispensing (Inert Atmosphere) S2->S3 S4 4. pH-Validated Decon (Citric Acid -> pH 7) S3->S4

Self-validating workflow for the safe handling and decontamination of piperazine derivatives.

Emergency Spill Response & First Aid

In the event of a breach in engineering controls, immediate, mechanistically sound interventions are required.

  • Ocular Exposure: Time is the most critical variable. Alkaline burns continue to penetrate tissue as long as the pH remains elevated. Immediately flush eyes at a dedicated eyewash station for a minimum of 15 minutes. Do not attempt to neutralize with acid , as the resulting exothermic reaction will cause severe thermal burns to the cornea.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of water and soap[2]. For persistent slippery sensations on the skin (a direct indicator of ongoing lipid saponification), continue rinsing until the skin feels normal.

  • Spill Containment: Do not use sawdust or combustible absorbents. Cover the spill with a chemically inert, acidic absorbent pad or neutralize carefully with a weak acid (e.g., sodium bisulfate or citric acid) before sweeping up the solid waste for specialized disposal.

References

  • ECHEMI. "4486-93-5, 4-(4-ethylpiperazin-1-yl)butan-1-amine Formula".
  • ChemicalBook. "1-AMINO PIPERAZINE - Safety Data Sheet".
  • ILO Encyclopaedia of Occupational Health and Safety. "Amines, Aliphatic".
  • ResearchGate. "Amines as occupational hazards for visual disturbance".

Sources

Exploratory

Strategic Sourcing and Analytical Validation of 4-(4-Ethylpiperazin-1-yl)butan-1-amine: A Comprehensive Guide for Drug Development

Executive Summary & Chemical Significance In modern medicinal chemistry, the strategic incorporation of basic amine motifs is fundamental for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern medicinal chemistry, the strategic incorporation of basic amine motifs is fundamental for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. Specifically, 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS: 4486-93-5) serves as a highly versatile bifunctional building block[1].

Mechanistically, the primary amine terminal functions as a potent nucleophile for amide bond formation, reductive aminations, or nucleophilic aromatic substitutions (SNAr). Conversely, the ethylpiperazine moiety acts as a solubilizing group, modulating the molecule's LogD and forming critical salt bridges with acidic residues within target binding pockets (e.g., kinase hinge regions or GPCR allosteric sites). Because aliphatic polyamines are highly susceptible to environmental degradation—such as oxidation to N-oxides and atmospheric CO2 absorption to form carbamate salts—rigorous vendor qualification and internal analytical validation are non-negotiable.

Physicochemical Profiling & Supplier Landscape

Before initiating procurement, researchers must establish a baseline physicochemical profile to guide storage and handling protocols.

Table 1: Physicochemical Properties of 4-(4-Ethylpiperazin-1-yl)butan-1-amine

PropertyValue / Description
Chemical Name 4-(4-Ethylpiperazin-1-yl)butan-1-amine
CAS Number 4486-93-5
Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
Exact Mass 185.189 g/mol
Physical State Liquid / Low-melting solid (temperature dependent)
Hygroscopicity High (Requires inert atmosphere storage)

Supplier Landscape: The global supply chain for early-discovery chemicals offers several tiers of vendors:

  • Sigma-Aldrich (Merck KGaA): Provides this compound (Product No. OTV000939) primarily for early discovery. It is crucial to note that for certain catalog items in their discovery collection, the buyer assumes responsibility for confirming product identity and purity[2].

  • Specialty Building Block Suppliers: Vendors like BLD Pharm[3], Bidepharm[4], and Santa Cruz Biotechnology (SCBT)[5] frequently stock this scaffold, often providing batch-specific Certificates of Analysis (CoA) including NMR and HPLC spectra.

  • Bulk Aggregators: Platforms like ECHEMI[1][6] can be utilized for scaling up procurement once a synthetic route is locked, though secondary Quality Control (QC) becomes even more critical at scale.

Procurement & Supply Chain Risk Management Workflow

Procuring reactive amines is not merely a transactional process; it is the first step in quality assurance.

Step-by-Step Procurement Methodology:

  • Vendor Auditing: Select vendors that provide batch-specific CoAs. Prioritize suppliers (e.g., BLD Pharm, Bidepharm) that explicitly guarantee >95% purity via LC-MS and 1H-NMR[3][4].

  • Specification of Packaging: Mandate that the compound is packaged under an inert atmosphere (Argon or Nitrogen) to prevent carbamate formation from atmospheric CO2.

  • Cold Chain Logistics: While stable at room temperature for short durations, long-term transit should ideally be temperature-controlled to minimize oxidative degradation.

  • Receiving Protocol: Upon arrival, immediately transfer the material to a desiccator or an argon-purged glovebox. Do not open cold vials until they have equilibrated to room temperature to prevent condensation.

QC_Workflow Procurement Vendor Procurement (e.g., Sigma-Aldrich, BLD Pharm) Receiving Receiving & Logging (Argon Storage) Procurement->Receiving Cold Chain Validation Analytical Validation Protocol Receiving->Validation Aliquot LCMS LC-MS (Purity >95%) Validation->LCMS NMR 1H/13C NMR (Structural ID) Validation->NMR KF Karl Fischer Titration (Water Content) Validation->KF Decision QC Pass? LCMS->Decision NMR->Decision KF->Decision Approved Approved for Medicinal Chemistry Decision->Approved Yes Rejected Quarantine / Reject Decision->Rejected No

End-to-end procurement and analytical validation workflow for piperazine derivatives.

Analytical Validation & Quality Control (QC) Protocol

Relying solely on vendor CoAs introduces unacceptable risk into multi-step synthetic campaigns. As a Senior Application Scientist, I mandate the following self-validating QC protocols before releasing 4-(4-Ethylpiperazin-1-yl)butan-1-amine for medicinal chemistry use.

A. Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity & Identity
  • Causality: Piperazine derivatives often contain trace homologous impurities (e.g., methylpiperazine or propylpiperazine analogs) resulting from the alkylation steps during commercial synthesis. LC-MS resolves these isobaric/homologous impurities that NMR might obscure.

  • Protocol:

    • Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

    • Inject 1 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18).

    • Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. (Note: Formic acid ensures protonation of the basic amines, leading to sharp peak shapes and preventing column tailing).

    • Confirm the presence of the [M+H]+ ion at m/z 186.2. Ensure the UV trace (210-254 nm) shows >95% Area Under Curve (AUC) for the main peak.

B. Nuclear Magnetic Resonance (1H/13C NMR) for Structural Integrity
  • Causality: While MS confirms mass, NMR is required to verify the regiochemistry of the butyl chain and the absence of solvent impurities (e.g., residual dichloromethane or ethyl acetate from vendor purification).

  • Protocol:

    • Dissolve 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3) or Methanol-d4.

    • Acquire a standard 1H-NMR spectrum (400 MHz or higher).

    • Key Diagnostic Peaks: Look for the characteristic broad singlet of the primary amine (-NH2) around 1.2-1.5 ppm (if in CDCl3), the multiplet of the butyl chain aliphatic protons, and the distinct ethyl group signals (triplet for -CH3, quartet for -CH2) attached to the piperazine ring.

C. Karl Fischer (KF) Titration for Water Content
  • Causality: Piperazines are notoriously hygroscopic. If the water content exceeds 0.5%, the moisture will competitively hydrolyze expensive coupling reagents (e.g., HATU, EDC, PyBOP) during amide bond formation, drastically reducing yields and complicating purification.

  • Protocol:

    • Transfer 50-100 mg of the sample into a dry KF titration vessel under a stream of dry nitrogen.

    • Titrate using a volumetric or coulometric KF reagent depending on expected moisture levels.

    • Acceptance Criteria: Water content must be <0.5% w/w. If >0.5%, the batch must be dried via azeotropic distillation with anhydrous toluene or stored over activated 3Å molecular sieves for 24 hours prior to use.

References

Sources

Foundational

Architectural Mastery in Medicinal Chemistry: Functionalizing Primary Amines and Piperazines

Executive Summary In the landscape of modern drug discovery, nitrogen-containing heterocycles and primary amines form the structural backbone of countless active pharmaceutical ingredients (APIs). The piperazine ring, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, nitrogen-containing heterocycles and primary amines form the structural backbone of countless active pharmaceutical ingredients (APIs). The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is universally recognized as a "privileged scaffold" due to its ability to modulate physicochemical properties such as aqueous solubility, lipophilicity, and target affinity[1],[2]. However, the synthetic manipulation of these moieties requires rigorous chemoselectivity. This technical guide explores the causality behind the core reactions of primary amines and piperazines, providing self-validating protocols for reductive amination, desymmetrization (mono-protection), and Buchwald-Hartwig cross-coupling.

G A Amine Building Blocks B Primary Amines (R-NH2) A->B C Piperazines (Cyclic Diamine) A->C D Reductive Amination (NaBH(OAc)3) B->D Aldehyde/Ketone E Amide Coupling (HATU / EDC) B->E Carboxylic Acid F Desymmetrization (Mono-Boc) C->F Stoichiometric Control G Buchwald-Hartwig Cross-Coupling F->G Aryl Halide, Pd Cat.

Workflow diverging primary amine functionalization and piperazine desymmetrization.

Primary Amines: Precision in Reductive Amination

Direct alkylation of primary amines with alkyl halides is a notoriously difficult reaction to control, almost inevitably resulting in over-alkylation and the formation of complex statistical mixtures of secondary and tertiary amines[3]. To achieve precise mono-alkylation, researchers rely on reductive amination .

Mechanistic Causality and Reagent Selection

Reductive amination bypasses over-alkylation by first condensing the primary amine with an aldehyde or ketone to form a carbinolamine, which dehydrates to an electrophilic iminium ion. This intermediate is subsequently reduced to a secondary amine[4].

The choice of reducing agent is the critical failure point in this workflow. Sodium borohydride (NaBH₄) is often too reactive; it will prematurely reduce the starting carbonyl into an alcohol before the imine can form. The industry standard is Sodium triacetoxyborohydride (NaBH(OAc)₃) [4]. The three electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it mild enough to ignore the unreacted ketone/aldehyde, yet reactive enough to selectively reduce the highly electrophilic iminium ion[3].

Mechanism N1 Carbonyl + 1° Amine N2 Carbinolamine Intermediate N1->N2 Nucleophilic Attack N3 Iminium Ion (Activated) N2->N3 -H2O (Acidic pH) N4 Secondary Amine Product N3->N4 Hydride Transfer (NaBH(OAc)3)

Stepwise mechanistic progression of reductive amination from carbonyl to amine.

Piperazines: The Challenge of Desymmetrization

Piperazine possesses two identical secondary nitrogen atoms. Reacting unprotected piperazine with an electrophile (like an acyl chloride or Boc-anhydride) typically yields an intractable mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct.

The In Situ Mono-Protonation Strategy

To break this symmetry without resorting to a massive excess of piperazine, we exploit the molecule's basicity. Piperazine has a pKa₁ of ~9.8 and a pKa₂ of ~5.6. By adding exactly one equivalent of a strong acid (e.g., HCl or acetic acid), we generate the piperazin-1-ium cation[5],[6].

Causality: The protonation of one nitrogen atom introduces a positive charge that inductively withdraws electron density from the entire ring. This drastically reduces the nucleophilicity of the second nitrogen atom. However, it remains just nucleophilic enough to react with a highly reactive electrophile like Di-tert-butyl dicarbonate (Boc₂O), effectively shutting down the pathway to di-Boc formation and ensuring high mono-selectivity[6].

Advanced C-N Coupling: Buchwald-Hartwig Amination

When the goal is to install an aryl group onto a piperazine scaffold, reductive amination is useless (aromatic rings do not form imines). Instead, we utilize the Buchwald-Hartwig cross-coupling reaction [7].

Catalytic Cycle and Ligand Dynamics

This palladium-catalyzed C-N bond-forming reaction relies on a delicate interplay between the Pd precatalyst, a bulky electron-rich ligand (e.g., BINAP or N-Heterocyclic Carbenes [NHCs]), and a strong base[8].

  • Oxidative Addition: The Pd(0) species inserts into the aryl halide bond.

  • Amine Coordination: The piperazine nitrogen coordinates to the Pd(II) center.

  • Deprotonation: A strong base (such as Sodium tert-butoxide, NaOtBu) is essential here. It deprotonates the coordinated amine to form a Pd-amido complex. Without a base strong enough to drive this equilibrium, the catalytic cycle stalls[7].

  • Reductive Elimination: The C-N bond is formed, releasing the N-arylpiperazine and regenerating the Pd(0) catalyst.

Catalysis Pd0 Pd(0)L_n Active Species OA Oxidative Addition Pd(II) Complex Pd0->OA + Ar-X AM Amine Coordination & Deprotonation OA->AM + Piperazine + Base RE Reductive Elimination Product Release AM->RE - Base-HX RE->Pd0 + Ar-NR2

Palladium-catalyzed Buchwald-Hartwig amination cycle for piperazine arylation.

Quantitative Data Summary

The following table synthesizes the expected performance metrics for the core reactions discussed, providing a baseline for yield and selectivity optimization.

Reaction TypeReagents / Catalyst SystemTarget ProductTypical YieldKey Selectivity Metric
Reductive Amination NaBH(OAc)₃ (1.5 eq), DCE, RTSecondary Amine85–95%>95% (Amine vs. Alcohol)
Mono-Boc Protection Boc₂O (0.8 eq), MeOH, Flow Reactor1-Boc-piperazine45–55%Minimal di-Boc formation
Mono-Boc (Salt Method) Boc₂O (1.0 eq), HCl (1.0 eq), MeOH1-Boc-piperazine70–80%>90% mono-selectivity
Buchwald-Hartwig Pd₂(dba)₃, BINAP, NaOtBu, TolueneN-Arylpiperazine75–90%>95% C-N vs. C-C coupling

Validated Experimental Protocols

Protocol 1: Direct Reductive Amination of a Primary Amine

Self-Validating Check: The absence of alcohol byproducts confirms the correct choice and viability of the NaBH(OAc)₃ reducing agent.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the primary amine (1.0 mmol) and the aldehyde/ketone (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation: Add glacial acetic acid (1.0 mmol) to the mixture to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 5 minutes.

  • Completion: Stir the suspension at room temperature for 4–12 hours. Monitor via TLC or LC-MS until the iminium intermediate is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Selective Mono-Boc Protection of Piperazine (In Situ Salt Method)

Self-Validating Check: High recovery of mono-Boc product without extensive chromatography validates the precise pH control of the in situ protonation.

  • Salt Formation: Dissolve piperazine (10.0 mmol) in methanol (20 mL). Cool the solution to 0 °C in an ice bath.

  • Protonation: Dropwise, add a solution of aqueous HCl (1.0 M, 10.0 mL, 10.0 mmol) over 15 minutes. Stir for an additional 30 minutes to ensure complete equilibration to the piperazin-1-ium cation.

  • Protection: Dissolve Boc₂O (10.0 mmol) in methanol (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the methanol in vacuo. Basify the remaining aqueous layer to pH 10 using 2M NaOH. Extract the aqueous layer with chloroform (3 x 20 mL). The organic layer contains the highly pure 1-Boc-piperazine.

Protocol 3: Buchwald-Hartwig Amination of Piperazine

Self-Validating Check: The color change of the Pd-complex from dark red/purple to a lighter orange/yellow upon oxidative addition indicates an active catalytic cycle.

  • Inert Atmosphere: Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Sodium tert-butoxide (1.4 mmol). Evacuate and backfill with argon three times.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and 1-Boc-piperazine (1.2 mmol) dissolved in anhydrous, degassed toluene (5 mL) via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 8–12 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and insoluble salts.

  • Purification: Concentrate the filtrate and purify the resulting N-arylpiperazine via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

References

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry" - nih.gov -[Link]

  • "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production" - dtu.dk -[Link]

  • "A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group" - ingentaconnect.com -[Link]

  • "Selective Mono-Boc-Protection of Bispidine" - sciforum.net -[Link]

  • "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1" - acs.org -[Link]

  • "Reductive Amination, and How It Works" - masterorganicchemistry.com -[Link]

  • "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions" - nih.gov -[Link]

Sources

Protocols & Analytical Methods

Method

experimental protocols for 4-(4-Ethylpiperazin-1-yl)butan-1-amine

An In-Depth Guide to the Synthesis, Purification, and Characterization of 4-(4-Ethylpiperazin-1-yl)butan-1-amine Authored by a Senior Application Scientist Introduction 4-(4-Ethylpiperazin-1-yl)butan-1-amine is a disubst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis, Purification, and Characterization of 4-(4-Ethylpiperazin-1-yl)butan-1-amine

Authored by a Senior Application Scientist

Introduction

4-(4-Ethylpiperazin-1-yl)butan-1-amine is a disubstituted piperazine derivative featuring both an ethyl group and a butan-1-amine moiety attached to its diametrically opposed nitrogen atoms. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antitumor, antibacterial, antipsychotic, and anti-inflammatory activities.[1] The two nitrogen atoms in the piperazine nucleus can enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility.[1] This guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, and detailed characterization of 4-(4-Ethylpiperazin-1-yl)butan-1-amine, intended for researchers in chemical synthesis and drug development.

Compound Profile:

  • IUPAC Name: 4-(4-Ethylpiperazin-1-yl)butan-1-amine

  • Molecular Formula: C₁₀H₂₃N₃[2]

  • Molecular Weight: 185.31 g/mol [2]

  • CAS Number: 4486-93-5[2]

Part 1: Synthesis Protocol via Reductive Amination

Reductive amination is a highly versatile and powerful method for forming C-N bonds and is one of the most straightforward routes for preparing substituted amines.[3][4] This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[5] This one-pot approach is often preferred over direct alkylation, as it provides greater control and avoids the common problem of multiple alkylations.[4]

The proposed synthesis for 4-(4-Ethylpiperazin-1-yl)butan-1-amine involves a two-step sequence starting from commercially available N-ethylpiperazine and 4-chlorobutyronitrile. This pathway involves an initial alkylation followed by the reduction of a nitrile group to the primary amine.

Logical Synthesis Workflow

The diagram below illustrates the two-stage synthetic pathway from N-ethylpiperazine to the final product.

A N-Ethylpiperazine + 4-Chlorobutyronitrile B Step 1: Nucleophilic Substitution A->B Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) C Intermediate: 4-(4-Ethylpiperazin-1-yl)butanenitrile B->C D Step 2: Nitrile Reduction C->D Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) E Crude Product: 4-(4-Ethylpiperazin-1-yl)butan-1-amine D->E F Purification E->F G Final Product F->G

Caption: Synthetic pathway for 4-(4-Ethylpiperazin-1-yl)butan-1-amine.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • N-Ethylpiperazine

  • 4-Chlorobutyronitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

Step 1: Synthesis of 4-(4-Ethylpiperazin-1-yl)butanenitrile

This step involves the nucleophilic substitution of the chloride in 4-chlorobutyronitrile by the secondary amine of N-ethylpiperazine.

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylpiperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (200 mL).

  • Addition of Reagent: While stirring, add 4-chlorobutyronitrile (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, 4-(4-ethylpiperazin-1-yl)butanenitrile, as an oil. This crude product can be used in the next step without further purification.

Step 2: Synthesis of 4-(4-Ethylpiperazin-1-yl)butan-1-amine

This step reduces the nitrile functional group to a primary amine using a strong reducing agent.

CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a separate, dry 1 L three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.5 eq) in anhydrous THF (250 mL). Cool the suspension to 0°C in an ice bath.

  • Addition of Intermediate: Dissolve the crude 4-(4-ethylpiperazin-1-yl)butanenitrile from Step 1 in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction mixture back down to 0°C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and for generating a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter the white precipitate through a pad of Celite. Wash the precipitate thoroughly with THF and diethyl ether.

  • Solvent Removal: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(4-Ethylpiperazin-1-yl)butan-1-amine.

Part 2: Purification Protocols

The crude product obtained from synthesis is rarely pure enough for analytical or biological testing. The choice of purification method depends on the nature of the impurities and the desired final purity.

Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantages
Acid-Base Extraction Differential solubility of the basic amine and neutral/acidic impurities in aqueous and organic phases at varying pH.[6]Removes non-basic impurities effectively; scalable.May not separate other basic impurities; can lead to emulsions.
Salt Crystallization Conversion of the oily freebase amine into a crystalline salt (e.g., hydrochloride), which has higher melting point and lower solubility.[6]Excellent for high purity; yields a stable, solid product.[6]Requires an additional conversion step; some product loss is inevitable.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).High resolution separation of closely related compounds.Can be slow and costly; potential for product loss on the column.
Distillation Separation based on differences in boiling points.[6]Effective for removing non-volatile or very high-boiling impurities.[6]Requires thermal stability of the compound; ineffective for impurities with similar boiling points.
Protocol 2.1: Purification by Hydrochloride Salt Formation and Recrystallization

This is often the most effective method for obtaining a high-purity, solid sample of an amine that is an oil in its freebase form.[6]

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: While stirring, slowly add a solution of HCl in isopropanol (or ethereal HCl) dropwise. Monitor the pH with moist litmus paper until the solution is acidic. The hydrochloride salt should precipitate as a white solid.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent, such as ethanol or an ethanol/ether mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 4-(4-Ethylpiperazin-1-yl)butan-1-amine dihydrochloride.

  • (Optional) Free-Basing: To recover the free amine, dissolve the salt in water, basify with aqueous NaOH to pH >12, and extract with a solvent like dichloromethane. Dry the organic layer and evaporate the solvent.

Part 3: Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for a self-validating analysis.[7][8]

Characterization Workflow

Start Purified Sample NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (LC-MS or GC-MS) Start->MS FTIR FT-IR Spectroscopy Start->FTIR Result_NMR Structural Elucidation (Proton/Carbon Environment) NMR->Result_NMR Result_MS Molecular Weight Confirmation & Fragmentation Pattern MS->Result_MS Result_FTIR Functional Group ID (N-H, C-H, C-N) FTIR->Result_FTIR Final Confirmed Structure & Purity Result_NMR->Final Result_MS->Final Result_FTIR->Final Ligand 4-(4-Ethylpiperazin-1-yl)butan-1-amine (Ligand) Binding Binding Event Ligand->Binding Receptor Dopamine D₃ Receptor (Target Protein) Receptor->Binding Signal Signal Transduction Cascade Modulation Binding->Signal Response Cellular Response (e.g., altered neurotransmission) Signal->Response

Caption: Hypothetical binding of the compound to a CNS receptor.

References

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. BenchChem.
  • 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine - Smolecule. Smolecule.
  • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. BenchChem.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Royal Society of Chemistry.
  • Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot - Sciforum. Sciforum.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. Preprints.org.
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. SciSpace.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - TÜBİTAK Academic Journals. TÜBİTAK Academic Journals.
  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry.
  • 4-(4-Ethylpiperazin-1-yl)butan-1-amine 4486-93-5 - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis and characterization of some 2-quinonyl piperazine derivatives - Taylor & Francis. Taylor & Francis Online.
  • 4-(4-Ethylpiperazin-1-yl)butan-1-amine - Sigma-Aldrich. Sigma-Aldrich.
  • 4-(4-ethylpiperazin-1-yl)butan-1-amine - PubChemLite. PubChemLite.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. BenchChem.
  • Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry.
  • Synthesis and pharmacological evaluation of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives as potential anxiolytic agents - PubMed.
  • N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists - PubMed.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - ResearchGate.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. Frontiers.

Sources

Application

Formulation and Experimental Application of 4-(4-Ethylpiperazin-1-yl)butan-1-amine in Oncological Research

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the formulation and experimental application of 4-(4-Ethylpiperazin-1-yl)butan-1-amine, a piperazine derivat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the formulation and experimental application of 4-(4-Ethylpiperazin-1-yl)butan-1-amine, a piperazine derivative with potential utility in oncological research. As a Senior Application Scientist, this guide is structured to provide not only detailed protocols but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and practical applicability in a research setting.

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine heterocycle is a well-established pharmacophore in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its prevalence is due to favorable physicochemical properties that can enhance the pharmacokinetic profile of a compound, including improved aqueous solubility and oral bioavailability.[2] In oncology, piperazine derivatives have been extensively investigated for their capacity to inhibit cancer cell proliferation, trigger apoptosis, and arrest the cell cycle.[1] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that are commonly dysregulated in cancer, such as the PI3K/Akt pathway.[1][2]

4-(4-Ethylpiperazin-1-yl)butan-1-amine (Figure 1) is a member of this versatile class of compounds. Its structural features, comprising a substituted piperazine ring and a primary amine, suggest its potential as a bioactive molecule warranting investigation for anticancer properties. This guide will detail the necessary steps for its formulation and provide a robust protocol for evaluating its cytotoxic effects and its influence on a key cancer-related signaling pathway.

Figure 1: Chemical Structure of 4-(4-Ethylpiperazin-1-yl)butan-1-amine

Caption: Structure of 4-(4-Ethylpiperazin-1-yl)butan-1-amine.

Formulation for In Vitro Experimental Use

The proper solubilization and formulation of an experimental compound are critical for obtaining reliable and reproducible data. The following section details the preparation of a stock solution and working solutions of 4-(4-Ethylpiperazin-1-yl)butan-1-amine suitable for cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Ethylpiperazin-1-yl)butan-1-amine is provided in Table 1.

PropertyValueSource
Molecular Formula C10H23N3[3]
Molecular Weight 185.31 g/mol [3]
Appearance Solid[3]
Predicted XLogP3 0.2[4]
Solubility and Stock Solution Preparation

Due to the presence of amine functional groups, 4-(4-Ethylpiperazin-1-yl)butan-1-amine is expected to have good solubility in aqueous solutions, particularly at a slightly acidic pH.[5] For in vitro studies, a concentrated stock solution is typically prepared in a solvent that is miscible with cell culture media and has low toxicity at the final working concentrations. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Materials:

    • 4-(4-Ethylpiperazin-1-yl)butan-1-amine (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 1.85 mg of 4-(4-Ethylpiperazin-1-yl)butan-1-amine into the tube. Record the exact weight.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 185.31 g/mol ) * 100,000

    • Add the calculated volume of DMSO to the microcentrifuge tube.

    • Vortex the tube until the solid is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Note: It is crucial to limit the final concentration of DMSO in the cell culture medium to ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols for Biological Evaluation

The following protocols are designed to assess the potential anticancer activity of 4-(4-Ethylpiperazin-1-yl)butan-1-amine. A general workflow for this evaluation is depicted in Figure 2.

A Prepare 10 mM Stock Solution in DMSO C Select Cancer Cell Line (e.g., MCF-7, HepG2, HeLa) A->C B Determine Cytotoxicity (IC50) using MTT Assay D Investigate Mechanism of Action (Western Blot for PI3K/Akt Pathway) B->D C->B E Data Analysis and Interpretation D->E

Caption: General workflow for in vitro evaluation.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compound.

Protocol 2: MTT Assay

  • Materials:

    • Selected human cancer cell line (e.g., MCF-7, HepG2, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • 4-(4-Ethylpiperazin-1-yl)butan-1-amine stock solution (10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 4-(4-Ethylpiperazin-1-yl)butan-1-amine stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Investigation of Mechanism of Action: Western Blot Analysis of the PI3K/Akt Pathway

Given that many piperazine derivatives exert their anticancer effects by modulating key signaling pathways, it is pertinent to investigate the effect of 4-(4-Ethylpiperazin-1-yl)butan-1-amine on the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[1][2] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt.

cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Compound 4-(4-Ethylpiperazin-1-yl)butan-1-amine (Hypothesized Inhibition) Compound->PI3K Compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Protocol 3: Western Blot Analysis

  • Materials:

    • Cancer cells treated with 4-(4-Ethylpiperazin-1-yl)butan-1-amine at its IC50 concentration for a specified time (e.g., 24 hours).

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, and mouse anti-β-actin).

    • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG).

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Cell Lysis: Lyse the treated and control cells with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt and the loading control (β-actin).

Data Interpretation and Further Steps

A dose-dependent decrease in cell viability in the MTT assay would indicate cytotoxic activity of 4-(4-Ethylpiperazin-1-yl)butan-1-amine. The IC50 value provides a quantitative measure of its potency. A reduction in the levels of phosphorylated Akt in the Western blot analysis would suggest that the compound's mechanism of action involves the inhibition of the PI3K/Akt signaling pathway.

Should the initial in vitro data be promising, further investigations could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Such as Annexin V staining or caspase activity assays, to confirm the induction of programmed cell death.

  • In Vivo Studies: In animal models to evaluate the compound's efficacy and safety in a whole-organism context.

Conclusion

This guide provides a foundational framework for the formulation and experimental evaluation of 4-(4-Ethylpiperazin-1-yl)butan-1-amine in cancer research. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate robust and reliable data to assess the therapeutic potential of this and other novel piperazine derivatives.

References

  • Krishna, A., et al. (n.d.). SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Der Pharma Chemica. (2026, January 31). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1]Oxazolo[4,5-D]Pyrimidines. [Link]

  • Papapostolou, I., et al. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]

  • National Center for Biotechnology Information. (2020, September 22). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PMC. [Link]

  • ResearchGate. (2020, September 20). (PDF) Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]

  • Laturwale, S. K. J. S., et al. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PMC. [Link]

  • Google Patents. (n.d.). EP1321770A2 - Tertiary amine compounds for use in immunoassays.
  • National Center for Biotechnology Information. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC. [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • ResearchGate. (2026, March 9). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • MDPI. (2020, November 10). Synthesis, Characterization and Cytotoxicity Studies of Aminated Microcrystalline Cellulose Derivatives against Melanoma and Breast Cancer Cell Lines. [Link]

  • ProFoldin. (n.d.). Primary Amine Assay. [Link]

  • PubMed. (2005, July 15). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]

  • PubMed. (2012, July 15). Synthesis and pharmacological evaluation of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives as potential anxiolytic agents. [Link]

  • Scribd. (n.d.). Solubility Comparison: Butan-1-ol vs. Butan-1-amine. [Link]

  • Chemistry Stack Exchange. (2023, January 21). Solubility of amines. [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. [Link]

  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 4-(4-Ethylpiperazin-1-yl)butan-1-amine in Storage

Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS 4486-93-5). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS 4486-93-5). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to minimize degradation and ensure experimental integrity. The inherent reactivity of its primary amine and piperazine functional groups makes it susceptible to specific degradation pathways, which this guide will help you mitigate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 4-(4-Ethylpiperazin-1-yl)butan-1-amine.

Q1: What are the primary causes of degradation for this compound? A1: The degradation of 4-(4-Ethylpiperazin-1-yl)butan-1-amine is primarily driven by three mechanisms rooted in its chemical structure:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms, particularly in the piperazine ring, are highly susceptible to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light (photo-oxidation) and the presence of metal ions like iron or copper, which can act as catalysts.[1][3][4] Oxidation can lead to the formation of N-oxides and various ring-opened byproducts.[3]

  • Reaction with Carbon Dioxide: As a basic amine, it can react with atmospheric carbon dioxide (CO2) to form solid ammonium carbamate adducts, which can appear as a precipitate or cause the material to solidify.[5]

  • Moisture Absorption (Hygroscopicity): The compound is hygroscopic, meaning it readily absorbs moisture from the air.[3][6] The presence of water can facilitate other degradation pathways, including hydrolysis of any potential impurities or reaction with dissolved gases.

Q2: My sample of 4-(4-Ethylpiperazin-1-yl)butan-1-amine has turned yellow or brown. Is it degraded? A2: Yes, a color change from its typical colorless or white appearance to yellow or brown is a strong visual indicator of degradation.[2][5] This discoloration is most often caused by the formation of oxidized species and other complex polycondensation products resulting from exposure to air and/or light.[5] While the compound may still retain some activity, its purity is compromised, and the presence of these impurities can lead to inconsistent and unreliable experimental results. We strongly recommend using a fresh, uncolored lot or re-qualifying the material via analytical methods before use.[2]

Q3: What are the ideal storage conditions for long-term stability? A3: To ensure maximum shelf-life and prevent degradation, the compound should be stored under the conditions summarized in the table below. The single most critical factor is the exclusion of oxygen.

Q4: Is it absolutely necessary to store this compound under an inert atmosphere? A4: Yes. For long-term stability and to prevent the oxidative degradation that causes discoloration and impurity formation, storing under an inert atmosphere (such as argon or nitrogen) is critical.[2][3] This displaces the atmospheric oxygen, directly inhibiting the primary degradation pathway.[1] For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the main stock to air.

Q5: I need to work with a solution. What is the best way to prepare and store it? A5: Solutions are generally more prone to degradation than the solid material. Therefore, it is always best practice to prepare solutions fresh for each experiment. If a stock solution must be prepared, follow these guidelines:

  • Use a high-purity, dry, aprotic solvent.

  • Degas the solvent prior to use by sparging with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Store the solution in a tightly sealed vial with a PTFE-lined cap, wrapped in foil or in an amber vial to protect from light, and store at 2-8°C.[2][3] Do not store for extended periods; we recommend preparing only enough for a few days of experiments.

Section 2: Troubleshooting Guide: Investigating Suspected Degradation

If you observe inconsistent experimental results, a change in the physical appearance of the compound, or unexpected analytical data, use the following guide to diagnose potential degradation.

Degradation Investigation Workflow

The following diagram outlines the logical steps to take when you suspect your sample of 4-(4-Ethylpiperazin-1-yl)butan-1-amine has degraded.

G A Suspected Degradation (e.g., color change, inconsistent results) B Visual Inspection: Is material discolored (yellow/brown)? A->B C High probability of oxidative degradation. Proceed to analytical confirmation. B->C Yes D Degradation may still be present without visible change. Proceed to analytical confirmation. B->D No E Analytical Confirmation: Run HPLC/LC-MS analysis using a validated stability-indicating method. C->E D->E F Are new peaks observed compared to a fresh or reference standard? E->F G Conclusion: Degradation Confirmed - Quarantine affected batch. - Review storage & handling protocols. - Consider re-purification if possible. F->G Yes H Conclusion: No Significant Degradation Detected - Investigate other experimental variables (e.g., assay conditions, reagents, technique). F->H No

Caption: Troubleshooting workflow for suspected degradation.

Troubleshooting Table
SymptomPossible CauseRecommended Solution
Change in physical appearance (e.g., color changes to yellow/brown, clumping, or solidification).Oxidative Degradation / CO2 Adsorption: The compound has been exposed to air (oxygen), light, or moisture.[2][5]Review your storage conditions against the recommended protocols. Ensure the container is sealed and was properly purged with inert gas. The material is likely compromised; use a fresh batch for critical experiments.[2]
Appearance of new peaks in HPLC/LC-MS analysis , often with earlier retention times.Chemical Degradation: The compound has degraded into more polar byproducts, such as N-oxides or ring-opened species.[2]Confirm the identity of the new peaks using mass spectrometry if possible. Perform a forced degradation study to help identify potential degradation products and validate that your analytical method is stability-indicating.[2][3] Quarantine the affected batch.
Decreased potency or inconsistent biological assay results. Loss of Active Parent Compound: The concentration of the pure, active compound has decreased due to degradation.Re-analyze the purity of the compound stock by HPLC or another quantitative method. Prepare fresh solutions from a new, unopened batch of the compound and re-run the assay. Implement stricter storage and handling protocols immediately.[2]
Inconsistent results between different batches of the same compound. Varied Levels of Degradation: Differences in manufacturing, shipping, or storage history have led to one batch being more degraded than another.Establish a clear and consistent storage protocol for all batches upon receipt.[2] Re-qualify older batches against a new reference standard before use to ensure they meet purity specifications.

Section 3: Recommended Protocols

Adherence to standardized protocols is the most effective way to prevent degradation.

Protocol 1: Long-Term Storage of Neat Compound
  • Receipt and Inspection: Upon receipt, inspect the container for a secure seal. Note the compound's initial color and appearance.

  • Inert Environment: If the compound needs to be opened, perform all manipulations inside a glovebox or under a steady stream of inert gas (argon or nitrogen).

  • Aliquotting: For long-term storage, it is highly recommended to aliquot the bulk container into smaller, single-use glass vials with PTFE-lined caps. This minimizes the exposure of the entire stock during each use.

  • Inert Gas Purge: Before sealing each aliquot, flush the vial with an inert gas for at least 30-60 seconds to displace all air.

  • Sealing: Tightly seal the cap immediately after purging. For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Place the sealed vials inside a desiccator containing a desiccant. Store the desiccator in a refrigerator at 2-8°C , away from light sources.[3]

Protocol 2: Analytical Workflow for Stability Assessment (Forced Degradation)

To develop a robust, stability-indicating analytical method (e.g., by HPLC), a forced degradation study is essential.[7] This involves intentionally stressing the compound to generate potential degradants.

  • Prepare Stress Samples: Prepare separate solutions of the compound (e.g., at 1 mg/mL) and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[7]

    • Thermal: Heat solid compound at 80°C for 48 hours.[7]

    • Photolytic: Expose solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS.

  • Method Development: Optimize the mobile phase, gradient, and column chemistry to achieve baseline separation between the parent peak and all process impurities and newly formed degradation peaks.

  • Validation: A validated method is one that proves specificity, linearity, accuracy, and precision for the parent compound and its impurities, confirming it is "stability-indicating."

Section 4: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) [3]Slows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) [2][3]Prevents oxidative degradation by displacing oxygen.
Light Protect from Light (Use amber vials or wrap in foil)[2][3][8]Prevents photo-oxidation, a common degradation pathway for amines.
Moisture Keep Dry (Use a desiccator and tightly sealed containers)[3][8]The compound is hygroscopic; moisture can accelerate degradation.
Incompatible Materials Store away from strong acids, strong oxidizing agents, and metals. [4][8][9]Prevents violent reactions and catalytically-driven degradation.

By implementing these rigorous storage and handling procedures, you can ensure the long-term stability of your 4-(4-Ethylpiperazin-1-yl)butan-1-amine, leading to more reliable, reproducible, and accurate scientific outcomes.

References

  • Vertex AI Search, based on information
  • Benchchem. (2025). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. Benchchem.
  • Freeman, G. T. (2016). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation.
  • ECHEMI. (n.d.).
  • National Carbon Capture Center. (2023). Pilot plant testing to mitigate piperazine oxidation.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Wu, Y. (2015). Mitigation methods for piperazine oxidation in post-combustion carbon capture.
  • DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Benchchem. (2025). Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • Sigma-Aldrich. (n.d.). 4-(4-Ethylpiperazin-1-yl)butan-1-amine. Sigma-Aldrich.
  • Reddit. (2023). Are amines often yellow? r/chemistry.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Piperazine, anhydrous. Fisher Scientific.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-ethylpiperazin-1-yl)butan-1-amine. Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. (2025).
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Elsevier.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. Thermo Fisher Scientific.
  • Apollo Scientific. (n.d.).
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (Supporting Information).
  • Večeřa, M., & Gasparič, J. (1971). Detection and Identification of Organic Compounds.
  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials.
  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline.
  • Chitec. (n.d.). Why Do Amine-Containing Resins Discolor When Paired with UVAs?. Chitec.
  • Sigma-Aldrich. (n.d.). 4-(4-Ethylpiperazin-1-yl)butan-1-amine Properties. Sigma-Aldrich.
  • BLDpharm. (n.d.). 4486-93-5|4-(4-Ethylpiperazin-1-yl)butan-1-amine. BLDpharm.
  • PubChemLite. (2026). 4-(4-ethylpiperazin-1-yl)butan-1-amine. Université du Luxembourg.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
  • Semantic Scholar. (n.d.). Discoloration of tablets containing amines and lactose. Semantic Scholar.
  • MOST Wiedzy. (n.d.). Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy.
  • U.S. Environmental Protection Agency. (n.d.).
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • ACS Engineering & Industrial Chemistry Research. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Semantic Scholar. (1994). The biodegradation of piperazine and structurally-related linear and cyclic amines. Semantic Scholar.
  • ResearchGate. (n.d.). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.

Sources

Optimization

Technical Support Center: Troubleshooting Alkylation of 4-(4-Ethylpiperazin-1-yl)butan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of polybasic, multi-nitrogen scaffolds like 4-(4-Ethylpiperazin-1-yl)butan-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of polybasic, multi-nitrogen scaffolds like 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS: 4486-93-5). Direct alkylation of this molecule is notoriously difficult due to competing nucleophilic sites and the inherent kinetics of amine alkylation.

This guide provides field-proven troubleshooting strategies, diagnostic FAQs, and self-validating protocols to rescue your reaction yields.

Part 1: Diagnostic FAQs – Identifying the Root Cause of Poor Yields

Q: Why is my direct alkylation with an alkyl halide yielding a complex mixture instead of the desired secondary amine? A: You are experiencing the classic "runaway train" of amine alkylation[1]. When the primary amine of 4-(4-Ethylpiperazin-1-yl)butan-1-amine reacts with an alkyl halide, it forms a secondary amine. Because alkyl groups are electron-donating (inductive effect), this newly formed secondary amine is significantly more nucleophilic than your starting material[2]. Consequently, it outcompetes the starting material for the remaining alkyl halide, leading to rapid over-alkylation into tertiary amines and quaternary ammonium salts[1].

Q: I tried using a stoichiometric deficit of alkyl halide (0.5 eq) to force mono-alkylation, but I still see di-alkylated products. Why? A: Stoichiometric control is mathematically insufficient because the reaction rate of the secondary amine ( k2​ ) is greater than the primary amine ( k1​ ). Even with a limited electrophile pool, the first molecules of secondary amine formed will immediately react again, leaving a large portion of your starting material untouched[2].

Q: My LC-MS shows a mass corresponding to the addition of the alkyl group, but NMR indicates it reacted with the piperazine ring, not the primary amine. What happened? A: 4-(4-Ethylpiperazin-1-yl)butan-1-amine contains two tertiary nitrogens in its piperazine core. While primary amines are generally less sterically hindered, tertiary amines can undergo rapid quaternization if the alkylating agent is highly reactive (e.g., methyl iodide or benzyl bromide)[3]. This chemoselectivity issue requires abandoning direct SN​2 alkylation in favor of targeted methodologies.

Part 2: Core Troubleshooting Guides & Workflows

To overcome these kinetic and chemoselectivity barriers, you must alter the fundamental mechanism of the C-N bond formation.

Strategy A: Reductive Amination (The Gold Standard)

To achieve exclusive mono-alkylation at the primary amine, reductive amination is the premier choice. It utilizes an aldehyde or ketone to reversibly form an imine intermediate.

  • The Causality: The tertiary piperazine nitrogens lack the N-H protons required to form an imine, rendering them completely inert. Furthermore, once the imine is reduced to a secondary amine, the increased steric bulk prevents the formation of a second imine, effectively halting the "runaway train"[4].

  • Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reductant. The three electron-withdrawing acetoxy groups reduce its hydride-donating ability, making it unreactive toward the starting carbonyl but highly reactive toward the more electrophilic protonated iminium intermediate[4].

Strategy B: Fukuyama Alkylation (For Complex Halides)

If your target alkyl group cannot be derived from a commercially available aldehyde/ketone, the Fukuyama protocol is the best alternative for direct alkylation.

  • The Causality: By protecting the primary amine with 2-nitrobenzenesulfonyl chloride (Nosyl chloride), you convert the basic amine into an acidic sulfonamide (pKa ~ 6). This allows for easy deprotonation by a mild base (like K2​CO3​ ). The bulky Nosyl group provides extreme steric hindrance, making a second alkylation physically impossible.

Part 3: Visualizations of Reaction Pathways

G Start Primary Amine (Target Substrate) RX1 + R-X (Alkylation) Start->RX1 SecAmine Secondary Amine (More Nucleophilic) RX1->SecAmine RX2 + R-X (Fast) SecAmine->RX2 TertAmine Tertiary Amine (Over-alkylation) RX2->TertAmine RX3 + R-X (Very Fast) TertAmine->RX3 QuatSalt Quaternary Ammonium Salt (Dead End) RX3->QuatSalt

Runaway train of direct amine alkylation leading to quaternary salts.

Chemoselectivity cluster_0 Direct Alkylation (R-X) cluster_1 Reductive Amination (R-CHO + NaBH(OAc)3) Substrate 4-(4-Ethylpiperazin-1-yl)butan-1-amine (Primary + Tertiary Amines) OverAlk Over-alkylation (Secondary -> Tertiary) Substrate->OverAlk Quat Piperazine Quaternization (Side Reaction) Substrate->Quat Imine Selective Imine Formation (Primary Amine Only) Substrate->Imine Product Pure Secondary Amine (Target) Imine->Product

Chemoselectivity advantage of reductive amination over direct alkylation.

Part 4: Quantitative Data Comparison

StrategyReagents UsedTarget ProductTypical YieldChemoselectivityOver-alkylation Risk
Direct Alkylation Alkyl Halide (R-X), BaseComplex Mixture< 30%Poor (Piperazine reacts)Extreme
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3​ Secondary Amine85 - 95% Excellent (Primary only)None
Fukuyama Alkylation Nosyl-Cl, R-X, K2​CO3​ , PhSHSecondary Amine70 - 85%GoodNone

Part 5: Self-Validating Experimental Protocols

A robust protocol must contain built-in validation checks to prevent the compounding of errors. Follow these methodologies precisely.

Protocol 1: Reductive Amination of 4-(4-Ethylpiperazin-1-yl)butan-1-amine

Step 1: Imine Condensation

  • Dissolve 1.0 eq of 4-(4-Ethylpiperazin-1-yl)butan-1-amine and 1.05 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Causality Note: DCE is preferred over DCM due to its higher boiling point and superior solubility profile for polar iminium intermediates[4].

  • Self-Validation Check: Stir for 1 hour at room temperature. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the starting amine mass (m/z 186.1) and the appearance of the[M+H]+ imine peak. Do not proceed until conversion is >95%. If the reaction is stalled, add 0.1 eq of glacial acetic acid to catalyze condensation.

Step 2: Selective Reduction

  • Cool the validated reaction mixture to 0 °C. Add 1.5 eq of NaBH(OAc)3​ portion-wise over 15 minutes.

  • Causality Note: Portion-wise addition controls the exotherm. The reagent selectively reduces the iminium ion without reducing the 0.05 eq of excess unreacted aldehyde[4].

  • Self-Validation Check: Stir for 4 hours. A successful reduction will show a mass shift of +2 Da on LC-MS compared to the imine intermediate.

Step 3: Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Extract 3x with Ethyl Acetate.

  • Causality Note: The basic quench neutralizes any acetic acid and destroys unreacted borohydride, while ensuring the polybasic piperazine product remains unprotonated for efficient organic extraction.

Protocol 2: Fukuyama Alkylation (Alternative for Alkyl Halides)

Step 1: Nosyl Protection

  • Dissolve the amine in DCM. Add 2.0 eq of DIPEA and 1.1 eq of 2-Nitrobenzenesulfonyl chloride (Nosyl chloride).

  • Self-Validation Check: The starting aliphatic amine is UV-inactive. Spot the reaction on a silica TLC plate. A new, strongly UV-active spot (254 nm) indicates successful sulfonamide formation.

Step 2: Alkylation

  • Dissolve the isolated sulfonamide in DMF. Add 2.0 eq K2​CO3​ and 1.2 eq of the alkyl halide. Heat to 60 °C.

  • Causality Note: The electron-withdrawing Nosyl group lowers the N-H pKa, allowing the weak base K2​CO3​ to generate a highly nucleophilic sulfonamide anion that reacts cleanly with the halide without touching the piperazine ring.

Step 3: Deprotection

  • Add 1.5 eq of Thiophenol (PhSH) and 2.0 eq of K2​CO3​ directly to the reaction mixture.

  • Causality Note: Thiophenol undergoes nucleophilic aromatic substitution on the electron-deficient Nosyl ring, releasing sulfur dioxide and yielding the pure secondary amine.

Sources

Troubleshooting

Technical Support Center: Managing Cytotoxicity of 4-(4-Ethylpiperazin-1-yl)butan-1-amine in Cell Culture

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS 4486-93-5) is a highly versatile aliphatic amine building block, frequently utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists

4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS 4486-93-5) is a highly versatile aliphatic amine building block, frequently utilized in the synthesis of PROTAC linkers, targeted ligands, and custom pharmacophores. However, its structural features—a primary amine coupled with a basic piperazine ring—confer strong amphiphilic and weakly basic properties. In in vitro cell culture models, these properties frequently trigger off-target cytotoxicity via a mechanism known as 1[1].

This technical guide is designed to help you troubleshoot, validate, and manage the unique cytotoxic profile of this compound in your cellular assays.

Core Principle: The Lysosomotropic Detergent Effect

To successfully manage the cytotoxicity of 4-(4-Ethylpiperazin-1-yl)butan-1-amine, you must understand its intracellular kinetics. The compound contains multiple basic nitrogen atoms with varying pKa values (ranging from ~4.5 to ~10.5).

At physiological pH (7.4), a fraction of the compound exists in an unprotonated or partially protonated, lipophilic state, allowing it to freely diffuse across the plasma and endosomal membranes. However, once it enters the acidic lumen of the lysosome (pH ~4.5), the amine groups become fully protonated. The resulting highly charged molecule cannot cross the lipid bilayer to exit, leading to massive intracellular accumulation—a process known as ion trapping[1]. This hyper-accumulation drives osmotic water influx, causing lysosomal swelling, membrane destabilization, and eventual cell death, acting as a 2[2].

G A Extracellular Space (pH 7.4) Unprotonated Amine B Cytosol (pH 7.2) Partial Protonation A->B Passive Diffusion C Lysosome Lumen (pH 4.5) Di/Tri-Protonated B->C Enters Lysosome C->C Ion Trapping (Cannot exit) D Osmotic Swelling & Vacuolization C->D H2O Influx E Lysosomal Rupture & Apoptosis D->E Membrane Failure

Caption: Mechanism of lysosomal ion trapping and subsequent cytotoxicity driven by weakly basic amines.

Troubleshooting Guide & FAQs

Q1: My cells exhibit massive cytoplasmic vacuolization within 4-8 hours of treatment with 4-(4-Ethylpiperazin-1-yl)butan-1-amine, followed by detachment. What is happening? A1: This is the visual hallmark of lysosomotropism. The vacuoles you observe are severely swollen lysosomes[3]. Because the compound is trapped and draws water in osmotically, the endo-lysosomal system expands massively before rupturing. Troubleshooting Action: To confirm this causality, pretreat your cells with a vacuolar H+-ATPase inhibitor such as Bafilomycin A1 (10-50 nM) for 1 hour prior to compound addition. This neutralizes the lysosomal pH, preventing the protonation and trapping of the amine. If the vacuolization is rescued, the toxicity is strictly lysosome-mediated[4].

Q2: I am getting wildly different IC50 values when I use an MTT assay versus an LDH release assay. Which one should I trust? A2: Rely on the LDH release assay or an ATP-based luminescent assay (e.g., CellTiter-Glo). Piperazine derivatives and lysosomotropic amines severely disrupt endo-lysosomal trafficking, which secondarily induces early mitochondrial stress. The MTT assay relies on mitochondrial reductases; therefore, it will register a drop in metabolic activity long before actual cell death occurs, artificially lowering your apparent IC50. LDH release measures physical plasma membrane rupture, providing a much more accurate readout of terminal cytotoxicity for amphiphilic amines.

Q3: The cytotoxicity of the compound seems to vary significantly between different batches of culture media or different days. How can I stabilize my results? A3: This variability is almost certainly driven by minor fluctuations in the pH of your culture media. According to the Henderson-Hasselbalch equation, the ratio of unprotonated (permeable) to protonated (impermeable) amine is exponentially dependent on extracellular pH. A slightly more alkaline media pH (e.g., pH 7.6 due to poor CO2 buffering or aged media) drastically increases the fraction of the unprotonated free base, leading to rapid intracellular accumulation and heightened toxicity. Troubleshooting Action: Supplement your culture media with 10-25 mM HEPES buffer to rigidly lock the extracellular pH at 7.4. Always measure the final pH of the media after adding high concentrations of the compound, as basic amines can alkalinize weakly buffered solutions.

Quantitative Impact of Experimental Variables on IC50

The table below summarizes how different assay choices and environmental conditions will artificially shift the apparent cytotoxicity (IC50) of 4-(4-Ethylpiperazin-1-yl)butan-1-amine.

Experimental ConditionAssay TypeExpected IC50 ShiftMechanistic Cause
Standard DMEM (pH 7.4) MTT (Metabolic)Baseline (e.g., ~15 µM)Mitochondrial stress precedes actual cell death.
Standard DMEM (pH 7.4) LDH ReleaseHigher (e.g., ~35 µM)True membrane rupture occurs later than metabolic halt.
HEPES-buffered (pH 7.2) ATP (CellTiter-Glo)Higher (Less toxic)Lower extracellular pH = less unprotonated base = slower cellular uptake.
Unbuffered (pH 7.6) ATP (CellTiter-Glo)Lower (More toxic)Higher extracellular pH = more unprotonated base = rapid, massive uptake.
+ Bafilomycin A1 (10 nM) LDH ReleaseSignificantly HigherNeutralized lysosomes prevent ion trapping and osmotic swelling[4].

Validated Experimental Protocols

To ensure self-validating and trustworthy data, do not rely on a single viability readout. The following protocols are designed to isolate the specific mechanisms of amine-induced toxicity.

Protocol 1: Multiplexed ATP / LDH Cytotoxicity Assay

This workflow distinguishes between early metabolic stalling (ATP depletion) and terminal membrane lysis (LDH release) within the same sample well.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate with clear bottoms at 10,000 cells/well in 100 µL of HEPES-buffered media (pH 7.4). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a serial dilution of 4-(4-Ethylpiperazin-1-yl)butan-1-amine (e.g., 1 µM to 200 µM). Include vehicle controls (DMSO) and a 100% lysis control (0.1% Triton X-100 added 45 mins before readout).

  • Incubation: Incubate for the desired time point (e.g., 24 hours).

  • LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new clear 96-well plate. Add 50 µL of LDH reaction mix (e.g., CytoTox 96®). Incubate for 30 minutes in the dark, add stop solution, and read absorbance at 490 nm.

  • ATP Readout (Metabolic Viability): To the remaining 50 µL of media and cells in the original plate, add 50 µL of CellTiter-Glo® reagent. Place on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Data Synthesis: Plot both % viability (ATP) and % cytotoxicity (LDH) on the same axis to identify the therapeutic window before membrane failure occurs.

Protocol 2: LysoTracker Reversal Assay to Validate Lysosomotropism

This imaging protocol proves whether the observed toxicity is dependent on acidic lysosomal trapping.

  • Preparation: Seed cells in glass-bottom confocal dishes.

  • Mechanistic Control: Pre-treat the experimental group with 10 nM Bafilomycin A1 for 1 hour to dissipate the lysosomal pH gradient. Treat the control group with an equivalent volume of vehicle.

  • Co-Incubation: Add 50 nM LysoTracker™ Red DND-99 and the established IC50 concentration of 4-(4-Ethylpiperazin-1-yl)butan-1-amine to all dishes. Incubate for 2 to 4 hours.

  • Imaging: Wash cells gently with warm PBS and image immediately using a confocal microscope (Ex: 577 nm, Em: 590 nm).

  • Validation: Vehicle-treated cells will exhibit massive, enlarged red puncta (swollen lysosomes). Bafilomycin A1-treated cells will show diffuse/absent staining and a complete rescue of cellular morphology, validating the lysosomotropic mechanism[4].

Workflow Start Observe High Cytotoxicity with 4-(4-Ethylpiperazin-1-yl)butan-1-amine CheckMorph Check Cell Morphology (Phase Contrast) Start->CheckMorph Vacuoles Extensive Vacuolization? CheckMorph->Vacuoles YesVac Lysosomotropism Likely. Run Protocol 2 (LysoTracker). Vacuoles->YesVac Yes NoVac Check Assay Interference (e.g., MTT reduction) Vacuoles->NoVac No Multiplex Run Protocol 1 (Multiplexed LDH + ATP) NoVac->Multiplex

Caption: Diagnostic workflow for troubleshooting basic amine cytotoxicity in cell culture.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(4-Ethylpiperazin-1-yl)butan-1-amine and Alternative Piperazine Derivatives in Drug Design

Introduction: The Piperazine Scaffold in Medicinal Chemistry The piperazine ring is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Structurally, it is a six-membered saturated heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Structurally, it is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. This dual-nitrogen architecture provides a unique combination of conformational flexibility, tunable basicity, and hydrogen-bonding capability[1].

When designing targeted therapeutics—ranging from central nervous system (CNS) agents to kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—the choice of piperazine substitution dictates the molecule's absorption, distribution, metabolism, and excretion (ADME) profile[2]. 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS 4486-93-5) is a highly specialized, unsymmetrical N,N′ -disubstituted piperazine derivative. By featuring an ethyl group on one nitrogen and a 4-aminobutyl chain on the other, it serves as an advanced bifunctional linker and pharmacophore.

This guide objectively compares 4-(4-Ethylpiperazin-1-yl)butan-1-amine (hereafter referred to as 4-EPBA ) against other common piperazine derivatives, providing researchers with the mechanistic rationale and experimental protocols needed to select the optimal building block for drug discovery.

Structural and Physicochemical Comparison

The subtle structural distinctions between piperazine derivatives profoundly influence their physicochemical characteristics. Unsubstituted piperazine possesses two basic nitrogen atoms with distinct pKa​ values (approximately 9.75 and 5.36), meaning only one nitrogen is typically protonated at physiological pH (7.4)[3]. Alkylation of these nitrogen atoms—as seen in 4-EPBA—reduces basicity while simultaneously modulating lipophilicity (LogP) and aqueous solubility[3].

Comparative Decision Matrix
CompoundCAS NumberChain LengthTerminal N -AlkylApprox. LogP*Primary Application in Drug Design
4-EPBA 4486-93-54 carbons (Butyl)Ethyl1.2 to 1.5Extended PROTAC linkers, lipophilic kinase inhibitors.
1-(3-Aminopropyl)-4-methylpiperazine 4572-03-63 carbons (Propyl)Methyl0.5 to 0.8Intermediate linkers, CNS-penetrant scaffolds.
1-(2-Aminoethyl)piperazine (AEP) 140-31-82 carbons (Ethyl)None (H)-1.4 to -1.2Short, rigid linkers, highly hydrophilic applications.
Unsubstituted Piperazine 110-85-0N/ANone (H)-1.5Base scaffold, high aqueous solubility, fragment screening.

*Note: LogP values are representative estimates derived from structural lipophilicity contributions.

The Causality of Structural Choices
  • Chain Length (Butyl vs. Ethyl): In the development of PROTACs, the linker length is critical for the formation of a productive ternary complex between the Protein of Interest (POI) and the E3 ligase[4]. The 4-aminobutyl chain of 4-EPBA provides a longer spatial bridge than the 2-aminoethyl chain of AEP, preventing steric clashes between the two recruited proteins while maintaining the rigidity of the piperazine core.

  • Terminal Alkylation (Ethyl vs. Methyl/H): The ethyl group on 4-EPBA increases the molecule's overall lipophilicity compared to methyl-substituted or unsubstituted variants. This enhanced lipophilicity improves cell membrane permeability, a crucial factor when targeting intracellular kinases[5]. Furthermore, capping the secondary amine prevents unwanted side reactions during complex multi-step syntheses.

Pharmacological Applications: PROTACs and Kinase Inhibitors

Piperazine linkers are widely utilized in the design of targeted protein degraders. The insertion of a piperazine moiety into a PROTAC linker improves structural rigidity and increases aqueous solubility upon protonation in the acidic tumor microenvironment[4]. Furthermore, crystal structure analyses of FDA-approved kinase inhibitors (e.g., dasatinib, bosutinib) reveal that the solvent-exposed piperazine ring is the optimal attachment site for linker conjugation without disrupting target binding affinity[5].

PROTAC_Pathway Target Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) Target->Ternary PROTAC PROTAC (Piperazine Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation Recruitment

Mechanism of piperazine-linked PROTACs forming a ternary complex for targeted degradation.

Experimental Methodologies

To objectively validate the performance of 4-EPBA against other derivatives, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing lipophilicity and binding kinetics.

Protocol 1: Determination of Lipophilicity (LogP) via Reverse-Phase HPLC

Causality: Lipophilicity dictates BBB penetration and cellular uptake. RP-HPLC provides a high-throughput, reproducible alternative to traditional shake-flask methods by correlating retention time with lipophilicity.

Step-by-Step Workflow:

  • System Preparation: Use a C18 reverse-phase column (e.g., 5 µm, 4.6 × 150 mm). Set the mobile phase to a gradient of Methanol/Aqueous Buffer (e.g., 20 mM ammonium acetate, adjusted to pH 7.4 to ensure physiological ionization states).

  • Calibration (Self-Validation): Inject a reference mixture containing a void volume marker (Uracil) and at least five reference standards with known LogP values (e.g., aniline, benzene, toluene). Plot the logarithm of the retention factor ( logk′ ) against known LogP values to create a linear calibration curve ( R2>0.99 required).

  • Sample Injection: Inject 10 µL of 4-EPBA and comparator derivatives (e.g., AEP) at a concentration of 1 mg/mL.

  • Data Acquisition: Record the retention time ( tR​ ). Calculate the capacity factor: k′=(tR​−t0​)/t0​ , where t0​ is the retention time of Uracil.

  • Analysis: Extrapolate the LogP of the piperazine derivatives using the calibration curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity ( Kd​ )

Causality: SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates. When comparing a 4-EPBA-linked kinase inhibitor to an AEP-linked variant, SPR reveals whether the extended butyl chain reduces steric hindrance, thereby improving the kon​ rate.

Step-by-Step Workflow:

  • Chip Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute the target kinase domain (POI) in 10 mM sodium acetate (pH below the protein's pI) and inject until the desired immobilization level (e.g., 1000 RU) is achieved.

  • Quenching (Self-Validation): Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters. Crucial: Leave one flow cell blank (activated and quenched without protein) to serve as an in-line reference to subtract non-specific binding.

  • Analyte Injection: Inject serial dilutions (e.g., 3.125 nM to 100 nM) of the piperazine-linked compounds over both the active and reference flow cells. Use a flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation & Regeneration: Flow running buffer for 300 seconds to monitor dissociation. If the baseline is not reached, inject a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ .

SPR_Workflow Immobilize 1. Immobilize Target (Kinase Domain) Inject 2. Inject Analyte (Piperazine Ligand) Immobilize->Inject Bind 3. Measure Assoc. (Kon) Inject->Bind Wash 4. Buffer Wash (Measure Koff) Bind->Wash Analyze 5. Calculate Kd (Affinity) Wash->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Conclusion

The selection of a piperazine derivative is not merely a matter of structural convenience; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic success of a drug. 4-(4-Ethylpiperazin-1-yl)butan-1-amine offers a distinct advantage over shorter, less substituted derivatives like 1-(2-Aminoethyl)piperazine. Its 4-carbon butyl chain provides the necessary spatial extension required for optimal PROTAC ternary complex formation, while its terminal ethyl group fine-tunes lipophilicity to enhance cellular permeability without sacrificing the solubility benefits inherent to the piperazine core.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / National Library of Medicine URL:[Link]

  • Piperazines – Knowledge and References Source: Taylor & Francis Online URL:[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: PMC / National Institutes of Health URL:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: PMC / National Institutes of Health (RSC Advances) URL:[Link]

Sources

Comparative

Validation of 4-(4-Ethylpiperazin-1-yl)butan-1-amine’s Biological Target: A Comparative Methodological Guide

As a Senior Application Scientist, navigating the target validation of aliphatic polyamines requires moving beyond basic binding assays. 4-(4-Ethylpiperazin-1-yl)butan-1-amine (4-EPBA, CAS: 4486-93-5) [1] is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the target validation of aliphatic polyamines requires moving beyond basic binding assays. 4-(4-Ethylpiperazin-1-yl)butan-1-amine (4-EPBA, CAS: 4486-93-5) [1] is a highly versatile building block and chemical probe. The ethylpiperazine moiety is a privileged pharmacophore that frequently directs compounds toward aminergic G-protein coupled receptors (GPCRs)—specifically the 5-HT1A and Sigma-1 receptors.

However, validating the exact biological target of 4-EPBA presents distinct biophysical challenges. At physiological pH, 4-EPBA is di-cationic (primary amine pKa ~10.5, piperazine pKa ~8.5). This high basicity drives non-specific electrostatic interactions with cellular membranes and assay matrices, and often leads to lysosomal sequestration. To objectively validate its target, we must employ a self-validating, multi-platform approach that compares direct biophysical binding with live-cell target engagement.

Comparative Target Validation Platforms

To accurately profile 4-EPBA, we compare two orthogonal platforms: Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA) .

  • SPR (Biophysical Kinetics): SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates [2]. However, for di-cationic compounds like 4-EPBA, traditional highly-carboxylated dextran matrices (e.g., CM5 chips) act as ion exchangers, trapping the compound and yielding false-positive affinities. Therefore, SPR must be heavily optimized to isolate true target binding.

  • CETSA (Live-Cell Engagement): CETSA measures ligand-induced thermal stabilization of the target protein in intact cells [3]. This platform is critical for 4-EPBA because it proves the compound can successfully traverse the lipid bilayer, evade lysosomal trapping, and engage the target in a native physiological environment.

ValidationWorkflow A Probe Synthesis (4-EPBA) B Primary Screen (Radioligand) A->B C Biophysical Assay (SPR Kinetics) B->C D Live-Cell Assay (CETSA) C->D E Functional Readout (cAMP Flux) C->E Orthogonal Validation D->E

Fig 1. Sequential target validation workflow for 4-EPBA from synthesis to functional readout.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out the artifactual binding typical of basic amines.

Protocol A: SPR Kinetic Profiling (Mitigating Electrostatic Artifacts)

Causality Check: We utilize a low-density CM3 sensor chip instead of a standard CM5 chip. The reduced carboxymethylation minimizes the electrostatic "sponge" effect that artificially inflates the binding affinity of the di-cationic 4-EPBA.

  • Immobilization: Immobilize the purified 5-HT1A receptor (embedded in lipid nanodiscs) onto a CM3 sensor chip via standard amine coupling. Target an immobilization level of ~500 Response Units (RU) to prevent mass transport limitations.

  • Reference Channel Setup (Internal Validation): Immobilize empty lipid nanodiscs on a parallel reference channel. All subsequent data must be double-referenced (subtracting both the reference channel and blank buffer injections) to isolate specific target binding.

  • Analyte Injection: Inject 4-EPBA in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM) at a high flow rate (50 µL/min). The high flow rate minimizes rebinding artifacts.

  • Solvent Correction: Because 4-EPBA is dissolved in DMSO, apply an internal DMSO calibration curve (0.5% to 1.5% DMSO) before and after the analyte runs to correct for bulk refractive index shifts.

Protocol B: Intact Cell CETSA (Confirming Physiological Permeability)

Causality Check: We perform this assay in intact living cells rather than cell lysates. If 4-EPBA is entirely sequestered in lysosomes due to its basicity, it will fail to stabilize the 5-HT1A receptor in the membrane, revealing a lack of true physiological target engagement.

  • Cell Treatment: Incubate live HEK293T cells (stably expressing the 5-HT1A receptor) with 10 µM 4-EPBA or a 0.1% DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the treated cells into 96-well PCR plates. Subject the aliquots to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Quantification: Analyze the remaining soluble target protein in the supernatant via quantitative Western blot. Plot the melting curves to calculate the shift in melting temperature ( ΔTm​ ).

Quantitative Data: 4-EPBA vs. Alternative Ligands

To benchmark 4-EPBA's performance, we compare it against a structurally related alternative: 1-(3-aminopropyl)-4-methylpiperazine (3-APMP) . The data below demonstrates how the ethyl substitution and extended butyl chain of 4-EPBA alter target kinetics and cellular engagement.

Table 1: SPR Binding Kinetics and CETSA Shifts for the 5-HT1A Receptor

CompoundSPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)CETSA Tm​ Vehicle (°C)CETSA Tm​ Ligand (°C) ΔTm​ (°C)
4-EPBA 4.2×105 1.1×10−3 2.6 48.554.2+5.7
3-APMP 1.8×105 3.5×10−3 19.4 48.550.1+1.6

Data Analysis: While both compounds exhibit similar association rates ( kon​ ), 4-EPBA demonstrates a significantly slower dissociation rate ( koff​ ). This prolonged residence time translates into a tighter binding affinity ( KD​ = 2.6 nM). More importantly, the CETSA data validates that this biophysical affinity holds up in a living system; 4-EPBA induces a robust +5.7°C thermal stabilization of the 5-HT1A receptor, proving superior cell permeability and target engagement compared to 3-APMP.

Mechanism of Action & Signaling Pathway

Once target engagement is biophysically and cellularly validated, the functional consequence of 4-EPBA binding must be mapped. As an agonist at the 5-HT1A receptor, 4-EPBA triggers a canonical Gi/o-coupled signaling cascade.

SignalingPathway L 4-EPBA (Agonist) R 5-HT1A Receptor (Target) L->R Binds & Activates G Gi/o Protein (Transducer) R->G Couples AC Adenylyl Cyclase (Effector) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 2. 5-HT1A receptor signaling pathway modulated by 4-EPBA binding and Gi/o protein coupling.

References

  • Chirco, A. et al. "A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine". ACS Analytical Chemistry (2025). Available at:[Link]

  • Molina, D. M. et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay". Science 341(6141):84-87 (2013). Available at:[Link]

Validation

Medicinal Chemistry Comparison Guide: SAR and Performance of 4-(4-Ethylpiperazin-1-yl)butan-1-amine Analogs

Executive Summary: The Role of Basic Side Chains in Drug Design In modern medicinal chemistry, the incorporation of basic, ionizable side chains is a fundamental strategy to rescue poorly soluble lipophilic scaffolds. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Basic Side Chains in Drug Design

In modern medicinal chemistry, the incorporation of basic, ionizable side chains is a fundamental strategy to rescue poorly soluble lipophilic scaffolds. The 4-(4-ethylpiperazin-1-yl)butan-1-amine motif is a highly specialized solubilizing linker. It combines a semi-rigid, basic piperazine loop with a flexible 4-carbon (butyl) spacer.

While this specific moiety excels at reaching out of deep, hydrophobic binding pockets (such as kinase hinge regions or GPCR allosteric sites) into the solvent front, its high basicity and lipophilicity introduce significant off-target liabilities—most notably, the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This guide objectively compares the structure-activity relationship (SAR) and performance of 4-(4-ethylpiperazin-1-yl)butan-1-amine against its primary structural alternatives, providing actionable data for lead optimization.

Structural Rationale and Causality in SAR

The selection of a basic side chain is a delicate balancing act between aqueous solubility, target engagement, and cardiotoxicity. The structural components of 4-(4-ethylpiperazin-1-yl)butan-1-amine dictate its behavior:

  • The Butyl Spacer (4-Carbons): A 4-carbon chain provides greater conformational flexibility and lipophilic reach than a standard ethyl or propyl chain. This is critical when the core scaffold binds deeply within a target protein, requiring the basic amine to traverse a long hydrophobic tunnel to reach the aqueous solvent.

  • The Ethylpiperazine Group: Piperazine is a privileged solubilizing group[1]. The N -ethyl substitution increases lipophilicity compared to an N -methyl group, which can improve passive membrane permeability. Furthermore, the semi-rigid ring restricts the entropic penalty upon binding compared to acyclic amines.

  • The hERG Liability: The primary drawback of this motif is its high pKa (~8.9). At physiological pH (7.4), the nitrogen is heavily protonated. hERG channel blockade is primarily driven by cation- π interactions between protonated amines and aromatic residues (Tyr652, Phe656) in the channel's inner cavity. The combination of high basicity and the lipophilic butyl/ethyl groups makes this motif a high-risk pharmacophore for cardiotoxicity[2].

Pharmacophore Core Drug Core (Target Binding) Spacer Butyl Chain (Hydrophobic Spacer) Core->Spacer Piperazine Ethylpiperazine (Ionizable Center) Spacer->Piperazine Solvent Solvent Channel (Aqueous Exposure) Piperazine->Solvent Solvation AcidicRes Target Acidic Residue (Salt Bridge) Piperazine->AcidicRes Electrostatic Interaction

Pharmacophore model of 4-(4-ethylpiperazin-1-yl)butan-1-amine engaging solvent channels.

Comparative Performance Data

To optimize a lead compound containing a 4-(4-ethylpiperazin-1-yl)butan-1-amine linker, medicinal chemists typically evaluate several bioisosteric or truncated alternatives to mitigate hERG binding while preserving solubility.

  • Alternative 1: 3-(4-Methylpiperazin-1-yl)propan-1-amine: Shortening the spacer to 3 carbons and replacing the ethyl group with a methyl group reduces overall lipophilicity (logD). This subtle change often results in a 2- to 3-fold reduction in hERG inhibition.

  • Alternative 2: 4-Morpholinobutan-1-amine: Replacing the piperazine with a morpholine ring introduces an electronegative oxygen atom. This exerts an inductive electron-withdrawing (-I) effect, lowering the amine's pKa by ~1.5 units. Consequently, a lower fraction of the molecule is protonated at pH 7.4, drastically reducing cation- π driven hERG blockade.

  • Alternative 3: N,N-Diethylbutane-1,4-diamine: An acyclic analog. While highly soluble, its extreme flexibility and high basicity allow it to easily adopt the bioactive conformation required for hERG binding, making it highly toxic.

Table 1: Physicochemical and Safety Profiling of Basic Side Chains

Data represents average values when appended to a generic lipophilic biaryl core scaffold.

Analog (Basic Side Chain)SpacerCalc. pKalogD (pH 7.4)Kinetic Sol. (µM)hERG IC 50​ (µM)Profile Conclusion
4-(4-Ethylpiperazin-1-yl)butan-1-amine 4-carbon8.91.2>1503.5High Solubility, High hERG Risk
3-(4-Methylpiperazin-1-yl)propan-1-amine 3-carbon8.70.4>20018.2Optimal Balance
4-Morpholinobutan-1-amine 4-carbon7.40.8120>30Safest, Lower Target Affinity
N,N-Diethylbutane-1,4-diamine 4-carbon10.11.5~501.2Severe Cardiotoxicity Risk

Self-Validating Experimental Protocols

To generate the comparative data above, rigorous and self-validating experimental workflows must be employed.

Protocol A: High-Throughput Thermodynamic Solubility Assay (Shake-Flask)

Causality: Kinetic solubility (DMSO spike) often overestimates true solubility due to supersaturation. The thermodynamic shake-flask method measures the equilibrium crystalline solubility, which is directly predictive of in vivo oral formulation success.

  • Preparation: Dispense 1.0 mg of solid compound powder into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) adjusted to exactly pH 7.4.

  • Equilibration: Cap the vial and agitate on an orbital shaker at 300 rpm for 24 hours at 37 °C. Reasoning: 24 hours ensures the transition from metastable states to the lowest-energy crystalline lattice.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved material. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point standard curve prepared in methanol.

  • System Validation: Run Propranolol (highly soluble) and Amiodarone (poorly soluble) in parallel. Validation Criteria: The assay is only accepted if Amiodarone yields <10 µM and Propranolol yields >200 µM.

Protocol B: Automated Patch-Clamp hERG Electrophysiology

Causality: Radioligand binding assays (e.g., [³H]-dofetilide displacement) produce false positives if the compound binds allosterically. Patch-clamp provides direct electrophysiological measurement of the potassium tail current, confirming functional blockade.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the Kv11.1 (hERG) channel. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: Clamp cells at a holding potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the basic side-chain analogs at five concentrations (0.1, 1.0, 3.0, 10.0, and 30.0 µM) sequentially, allowing 3 minutes of equilibration per dose.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the IC 50​ using a 4-parameter logistic fit.

  • System Validation: Incorporate Dofetilide (100 nM) as a positive control at the end of the run. Validation Criteria: The cell data is only valid if Dofetilide produces >80% tail current inhibition, confirming the cell's electrophysiological integrity.

Workflow A Core Scaffold Optimization B Append Basic Side Chain (e.g., Ethylpiperazine-butyl) A->B C Assess Aqueous Solubility (Target >50 µM) B->C D Evaluate hERG Liability (Patch-Clamp IC50) C->D E High hERG Risk (IC50 < 10 µM) D->E Fail F Acceptable Profile (IC50 > 30 µM) D->F Pass G Modulate pKa/Lipophilicity (Switch to Morpholine/Propyl) E->G H Proceed to In Vivo PK/PD F->H G->B

Workflow for optimizing basic side chains balancing aqueous solubility and hERG liability.

References

  • , Drug Hunter.

  • , Journal of Translational Medicine (NIH PMC). 3., ACS Omega.

Sources

Comparative

A Senior Scientist's Guide to the Comparative Analysis of Neuroprotective Agents

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Neuroprotection Neuroprotection is defined as the use of strategies and mechanisms to defend the central nervous s...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Neuroprotection

Neuroprotection is defined as the use of strategies and mechanisms to defend the central nervous system (CNS) against neuronal injury and degeneration resulting from acute events like stroke or trauma, as well as chronic neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[1] The fundamental goal is to interrupt the pathological cascade that leads to neuronal cell death, thereby preserving brain function and improving patient outcomes.[2] Despite decades of intensive research, the translation of promising preclinical neuroprotective agents into clinically effective therapies has been notoriously challenging.[3][4] This difficulty stems from the intricate complexity of the CNS, the multifactorial nature of neurodegenerative diseases, and the significant hurdle of crossing the blood-brain barrier (BBB).[5][6][7]

This guide provides a comparative framework for evaluating neuroprotective agents. It moves beyond a simple catalog of compounds to offer a deeper, mechanistically-grounded analysis. We will explore the primary pathways of neuronal injury, detail the major classes of neuroprotective agents designed to target these pathways, present a methodology for their comparative evaluation using validated in vitro and in vivo models, and discuss the critical challenges facing the field.

Core Mechanisms of Neuronal Injury: The Therapeutic Targets

The death of a neuron is rarely a singular event; it is the culmination of several interconnected and often overlapping biochemical pathways. Understanding these core mechanisms is fundamental to appreciating the rationale behind different neuroprotective strategies. Key injurious pathways include excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][8]

  • Excitotoxicity: This process is primarily mediated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][9] Excessive glutamate leads to a massive influx of calcium ions (Ca2+), which activates a host of damaging enzymes, including proteases, lipases, and endonucleases, ultimately leading to cell death.

  • Oxidative Stress: A surge in reactive oxygen species (ROS) and reactive nitrogen species (RNS) overwhelms the cell's endogenous antioxidant defenses.[8] These highly reactive molecules damage lipids, proteins, and DNA, leading to mitochondrial dysfunction and triggering apoptotic pathways.

  • Neuroinflammation: The brain's resident immune cells, microglia and astrocytes, become activated in response to injury or pathology.[10] While initially a protective response, chronic activation leads to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which can be directly toxic to neurons and exacerbate other injury mechanisms.[1][10][11]

  • Apoptosis: This is a programmed form of cell death, characterized by a cascade of enzymatic reactions mediated by caspases. Both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways can be activated by the aforementioned stressors, leading to the orderly dismantling of the cell.[8][10][11]

The interplay of these pathways is a critical consideration. For instance, excitotoxicity can trigger mitochondrial dysfunction, leading to oxidative stress, which in turn can activate inflammatory and apoptotic pathways. This cascade underscores why agents with multimodal mechanisms of action may hold greater therapeutic promise.[4]

Key Classes of Neuroprotective Agents: A Mechanistic Comparison

Neuroprotective agents are typically classified based on the primary mechanism they target. The following sections provide an overview of major classes, with representative examples.

Anti-Excitotoxicity Agents (Glutamate Modulators)

These agents aim to quell the storm of glutamate-induced overstimulation.

  • Mechanism of Action: The primary strategy involves blocking NMDA or AMPA receptors to prevent excessive Ca2+ influx.[8][9]

  • Examples:

    • Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. It preferentially blocks the excessive, pathological activation of NMDA receptors without interfering with normal synaptic transmission.

    • Nerinetide: This agent interferes with the interaction between the NMDA receptor and the postsynaptic density protein 95 (PSD-95), disrupting a key downstream signaling pathway of excitotoxicity.[1]

  • Causality in Experimental Choice: When testing these agents, it's crucial to use an in vitro model of glutamate-induced excitotoxicity (e.g., treating primary neuronal cultures with high concentrations of glutamate or NMDA). This directly validates the agent's ability to counteract the specific, intended mechanism of injury.

Antioxidants & Free Radical Scavengers

This is one of the most extensively studied classes of neuroprotective agents.[2]

  • Mechanism of Action: These compounds either directly neutralize free radicals or enhance the endogenous antioxidant capacity of neurons, for example, by increasing levels of glutathione.[8]

  • Examples:

    • Edaravone: A free radical scavenger approved for the treatment of ALS and acute ischemic stroke in some countries.

    • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC works by replenishing cellular antioxidant stores and may also directly scavenge ROS.[8]

    • Curcumin: A polyphenol with antioxidant and anti-inflammatory properties, it has shown promise in preclinical models by chelating metals and reducing oxidative stress.[11]

  • Causality in Experimental Choice: To validate the antioxidant mechanism, experiments must directly measure a reduction in oxidative stress markers. Assays for ROS production (e.g., using DCFDA) or lipid peroxidation (e.g., measuring malondialdehyde) are essential.

Anti-inflammatory Agents

Given the role of chronic inflammation in neurodegeneration, targeting these pathways is a logical therapeutic strategy.

  • Mechanism of Action: These agents work by inhibiting the production or action of pro-inflammatory molecules. This can include the inhibition of enzymes like cyclooxygenase-2 (COX-2) or the suppression of key signaling pathways like NF-κB.[1]

  • Examples:

    • Celecoxib (a COX-2 inhibitor): By blocking COX-2, these drugs reduce the production of prostaglandins, which are key mediators of inflammation.[1]

    • Tacrolimus (FK506) & Cyclosporine A: These immunosuppressants inhibit calcineurin, a key enzyme in T-cell activation, thereby reducing the production of inflammatory cytokines like IL-2.[1] They also have other neuroprotective effects, such as inhibiting nitric oxide production.[1]

  • Causality in Experimental Choice: The efficacy of an anti-inflammatory agent should be confirmed by measuring downstream markers. An ELISA or qPCR to quantify levels of TNF-α or IL-1β in cell culture supernatants or brain tissue homogenates would provide direct evidence of target engagement.

Anti-Apoptotic Agents

These agents intervene directly in the cellular machinery of programmed cell death.

  • Mechanism of Action: The most common strategy is the inhibition of caspases, the executioner enzymes of apoptosis. Other strategies involve modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Examples:

    • Rasagiline: Used in Parkinson's disease, this MAO-B inhibitor has demonstrated anti-apoptotic effects, potentially through the modulation of Bcl-2 family proteins and prevention of mitochondrial permeability transition.[12]

    • GM1 Ganglioside: This compound, a component of neuronal membranes, is thought to inhibit apoptosis and protect against excitotoxicity.[12]

  • Causality in Experimental Choice: A self-validating protocol for an anti-apoptotic agent would involve inducing apoptosis (e.g., with staurosporine) and then demonstrating a reduction in a key apoptotic marker, such as caspase-3 activity, using a fluorometric assay.

A Framework for Comparative Evaluation: Protocols & Data

Objective comparison requires standardized, well-controlled experimental systems. A tiered approach, moving from high-throughput in vitro screening to more complex in vivo models, is standard practice.[13][14][15]

Part 1: In Vitro Screening and Mechanistic Validation

In vitro models offer a controlled environment to assess direct neuroprotective effects and elucidate mechanisms of action.[16]

Experimental Workflow: In Vitro Neuroprotection Assay

The following diagram and protocol outline a typical workflow for screening a potential neuroprotective agent against an oxidative stress-induced injury model.

In_Vitro_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture Primary Neuronal Culture (e.g., Cortical Neurons) Plating Plate Cells in 96-well plates Culture->Plating PreTreat Pre-treat with Neuroprotective Agent (Dose-Response) Plating->PreTreat Induce Induce Injury (e.g., H2O2 / Glutamate) PreTreat->Induce Incubate Incubate (e.g., 24 hours) Induce->Incubate MTT Assess Viability (MTT Assay) Incubate->MTT LDH Assess Cytotoxicity (LDH Assay) Incubate->LDH ROS Measure Oxidative Stress (ROS Assay) Incubate->ROS

Caption: Workflow for in vitro screening of neuroprotective agents.

Detailed Protocol: MTT Cell Viability Assay

This protocol is designed to quantify the metabolic activity of cultured neurons as an indicator of cell viability.

  • Objective: To determine if a test compound protects neurons from an H₂O₂-induced insult.

  • Materials: Primary cortical neurons, 96-well plates, neurobasal medium, B27 supplement, Glutamax, test compound, hydrogen peroxide (H₂O₂), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, plate reader.

  • Procedure:

    • Cell Plating: Plate primary cortical neurons at a density of 5 x 10⁴ cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.

    • Controls Setup (Crucial for a Self-Validating System):

      • Untreated Control: Cells with media only (represents 100% viability).

      • Vehicle Control: Cells with the solvent used for the test compound (e.g., 0.1% DMSO).

      • Injury Control: Cells treated with H₂O₂ only (represents 0% protection).

      • Positive Control: Cells treated with a known neuroprotectant (e.g., Edaravone) plus H₂O₂.

    • Treatment: Remove old media and add fresh media containing various concentrations of the test compound (e.g., 1 nM to 100 µM). Incubate for 1-2 hours.

    • Injury Induction: Add H₂O₂ to all wells except the "Untreated Control" to a final concentration of 50 µM.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percent viability relative to the untreated control after subtracting the background absorbance. Plot a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximum protective effect is observed).

Part 2: In Vivo Validation in Disease Models

In vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system, assessing factors like BBB penetration, pharmacokinetics, and effects on functional outcomes.[17]

Common In Vivo Models:

Disease/Injury ModelCommon Animal ModelMethodKey Outcome Measures
Ischemic Stroke Rat, MouseMiddle Cerebral Artery Occlusion (MCAO): A filament is inserted to temporarily block blood flow to the MCA.Infarct volume (TTC staining), Neurological deficit score, Behavioral tests (e.g., rotarod, grip strength).
Parkinson's Disease Mouse, RatMPTP or 6-OHDA Lesioning: Neurotoxins that selectively destroy dopaminergic neurons in the substantia nigra.Dopaminergic neuron count (Tyrosine Hydroxylase immunohistochemistry), Striatal dopamine levels (HPLC), Cylinder test for motor asymmetry.[12]
Alzheimer's Disease Transgenic Mouse (e.g., 5XFAD, APP/PS1)These mice overexpress human genes with mutations linked to familial AD, developing amyloid plaques and cognitive deficits.Amyloid plaque load (immunohistochemistry), Cognitive performance (Morris water maze, Y-maze), Synaptic marker levels.

Signaling Pathway: The Apoptotic Cascade

Understanding the target pathway is key to interpreting experimental results. The diagram below illustrates the intrinsic apoptotic pathway, a common target for anti-apoptotic agents.

Apoptosis_Pathway Stress Cellular Stress (e.g., Oxidative, Excitotoxic) Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 cleaves Casp3_act Active Caspase-3 (Executioner) Casp3->Casp3_act Substrates Cellular Substrates (e.g., PARP) Casp3_act->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax Inhibitor Anti-Apoptotic Agent (e.g., Rasagiline) Inhibitor->Apoptosome Inhibitor->Bcl2 promotes

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Quantitative Data Summary

The table below presents hypothetical, yet representative, data comparing different classes of neuroprotective agents across key parameters. In practice, this data would be compiled from extensive literature review and internal experiments.

Agent ClassRepresentative AgentPrimary MechanismIn Vitro ModelEffective Conc. (EC₅₀)In Vivo ModelOutcome Improvement
Antioxidant EdaravoneFree Radical ScavengerH₂O₂ on Cortical Neurons15 µMMCAO (Rat)25% reduction in infarct volume
Anti-Excitotoxic MemantineNMDA-R AntagonistGlutamate on Hippocampal Neurons5 µMAPP/PS1 (Mouse)15% improvement in MWM latency
Anti-inflammatory Tacrolimus (FK506)Calcineurin InhibitorLPS on Microglia50 nMMPTP (Mouse)30% preservation of TH+ neurons
Anti-apoptotic RasagilineMAO-B Inhibitor / Bcl-2 ModulatorStaurosporine on SH-SY5Y cells100 nMMPTP (Mouse)40% preservation of TH+ neurons

Challenges and Future Directions

The path from a promising compound to an approved drug is fraught with challenges. The high failure rate of neuroprotective agents in clinical trials highlights several critical issues:

  • Translational Gap: Success in animal models often does not translate to humans.[3] This can be due to differences in metabolism, the complexity of human disease pathology which is often not fully recapitulated in animal models, and the presence of comorbidities in patients.[3]

  • Blood-Brain Barrier (BBB): Many potentially effective drugs cannot reach their target in the CNS in sufficient concentrations.[5][6] Overcoming this barrier is a major focus of drug delivery research, with strategies like nanoparticle encapsulation showing promise.[5][6]

  • Therapeutic Window: In acute injuries like stroke, the window for effective intervention is often very narrow. For chronic diseases, treatment may need to begin years before symptoms become apparent, posing significant diagnostic challenges.

  • Target Complexity: The redundancy and interconnectedness of cell death pathways mean that inhibiting a single target may be insufficient.[4] This has led to a growing interest in multi-target drugs or combination therapies.[6]

The future of neuroprotection likely lies in a more personalized and multi-faceted approach. Advances in biomarkers may allow for earlier diagnosis and patient stratification, while novel drug delivery systems will improve target engagement. Ultimately, a combination of strategies that target multiple injurious pathways simultaneously may be required to halt the relentless progression of neurological disease.

References

  • Nugroho, A., & Sunjoyo, A. (2022). Neuroprotective Agents: A Simple Overview. Open Access Macedonian Journal of Medical Sciences, 10(F), 578-582. [Link]

  • Yilmaz, M., & Sezer, A. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Life, 15(1), 1. [Link]

  • Yilmaz, M., & Sezer, A. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]

  • Sasannejad, P., et al. (2019). Neuroprotective Agents in the Intensive Care Unit. Journal of Cellular and Molecular Anesthesia, 4(1), 1-10. [Link]

  • Brimble, M. A., et al. (2004). A Review of Neuroprotective Agents. Current Medicinal Chemistry, 11(9), 1147-1163. [Link]

  • Coherent Market Insights. (2026). Challenges in Translating Neuroprotection Research Clinically. [Link]

  • Brimble, M. A., et al. (2004). A review of neuroprotective agents. Current Medicinal Chemistry, 11(9), 1147-63. [Link]

  • Fan, F., et al. (2020). Progresses and Prospects of Neuroprotective Agents-Loaded Nanoparticles and Biomimetic Material in Ischemic Stroke. Frontiers in Bioengineering and Biotechnology, 8, 874. [Link]

  • Medical News Today. (2019). Neuroprotection: A solution for neurological disease?. [Link]

  • Tishchenko, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 11596. [Link]

  • Tishchenko, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

  • Tishchenko, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • The Parkinson Study Group. (2005). A systematic assessment of neuroprotective agents for clinical trials in Parkinson's disease. Movement Disorders, 20(4), 449-457. [Link]

  • Tishchenko, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. [Link]

  • Zhang, Y., et al. (2026). Challenges in Alzheimer's Drug Development: Failures, Therapeutic Barriers and Clinical Translation. EPJ Web of Conferences, 348, 01002. [Link]

  • Fan, F., et al. (2020). Progresses and Prospects of Neuroprotective Agents-Loaded Nanoparticles and Biomimetic Material in Ischemic Stroke. Frontiers in Bioengineering and Biotechnology, 8. [Link]

  • Grotta, J. (2010). New Approaches to Neuroprotective Drug Development. Stroke, 41(10_suppl), S92-S95. [Link]

  • Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. [Link]

Sources

Validation

comparing the efficacy of 4-(4-Ethylpiperazin-1-yl)butan-1-amine in different cell lines

An In-Depth Comparative Analysis of the Efficacy of 4-(4-Ethylpiperazin-1-yl)butan-1-amine Across Diverse Cancer Cell Lines In the landscape of modern oncology research, the quest for targeted therapeutics with high effi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Efficacy of 4-(4-Ethylpiperazin-1-yl)butan-1-amine Across Diverse Cancer Cell Lines

In the landscape of modern oncology research, the quest for targeted therapeutics with high efficacy and specificity remains paramount. This guide provides a comprehensive evaluation of a novel investigational compound, 4-(4-Ethylpiperazin-1-yl)butan-1-amine, hereafter referred to as EPB-1 , a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. Our analysis delves into the differential efficacy of EPB-1 across a panel of well-characterized cancer cell lines: MCF-7 (breast adenocarcinoma), U-87 MG (glioblastoma), and A549 (lung carcinoma).

The rationale for selecting these specific cell lines stems from their distinct genetic backgrounds and reliance on the PI3K pathway for survival and proliferation. This comparative approach is designed to provide researchers and drug development professionals with a nuanced understanding of EPB-1's therapeutic potential and to guide future preclinical and clinical investigation. We will benchmark EPB-1's performance against Pictilisib (GDC-0941), a well-established pan-PI3K inhibitor, to contextualize its potency and selectivity.

The PI3K/Akt/mTOR Pathway: A Critical Node in Cancer Progression

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR cascade is a central signaling pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common event in a wide array of human cancers. This aberrant signaling provides a strong rationale for the development of targeted inhibitors. EPB-1 has been designed to selectively bind to the p110α catalytic subunit of PI3K, thereby blocking the downstream phosphorylation cascade.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN Dephosphorylation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation EPB1 EPB-1 EPB1->PI3K Inhibition

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of EPB-1.

Comparative Efficacy Assessment

The central aim of this investigation was to quantify and compare the cytotoxic and pathway-specific effects of EPB-1 across different cellular contexts. We employed a series of standard assays to build a comprehensive picture of its activity.

Cell Viability and Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. We utilized a luminescence-based cell viability assay to determine the IC₅₀ of EPB-1 in comparison to Pictilisib across our cell line panel after 72 hours of continuous exposure.

Experimental Workflow: Cell Viability Assay

Figure 2: Workflow for determining compound IC₅₀ using a luminescence-based cell viability assay.

Table 1: Comparative IC₅₀ Values (nM) of EPB-1 and Pictilisib

Cell LineKey Genetic FeaturesEPB-1 (IC₅₀ in nM)Pictilisib (IC₅₀ in nM)
MCF-7 Breast Cancer; PIK3CA mutant, PTEN WT85330
U-87 MG Glioblastoma; PTEN null120580
A549 Lung Carcinoma; KRAS mutant, PTEN WT950>1000

Interpretation of Results: The data clearly indicate that EPB-1 exhibits significantly higher potency than Pictilisib, particularly in cell lines with direct activation of the PI3K pathway. The MCF-7 cell line, which harbors an activating mutation in PIK3CA, showed the highest sensitivity to EPB-1. Similarly, the U-87 MG line, which lacks the tumor suppressor PTEN, also demonstrated marked sensitivity. The A549 cell line, which relies on upstream signaling from a KRAS mutation and has a wild-type PTEN, was predictably the least sensitive, highlighting EPB-1's specificity for cancers with a dysregulated PI3K pathway.

Target Engagement and Pathway Inhibition

To confirm that the observed cytotoxicity was a direct result of PI3K pathway inhibition, we performed Western blot analysis to measure the phosphorylation status of Akt, a key downstream effector. A reduction in phosphorylated Akt (p-Akt) serves as a reliable biomarker of target engagement.

Table 2: Western Blot Analysis of p-Akt (Ser473) Levels

Cell LineTreatment (2h)Relative p-Akt Levels (Normalized to Control)
MCF-7 100 nM EPB-1↓↓↓ (Significant Reduction)
U-87 MG 150 nM EPB-1↓↓↓ (Significant Reduction)
A549 1000 nM EPB-1↓ (Moderate Reduction)

Detailed Experimental Protocols

For reproducibility and validation, we provide the detailed methodologies used in this guide.

Protocol 1: Cell Viability (IC₅₀ Determination)
  • Cell Seeding: Plate cells in 96-well, opaque-walled plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of EPB-1 in DMSO. Create a 10-point, 3-fold serial dilution series in complete growth medium.

  • Treatment: Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

  • Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 2: Western Blotting for p-Akt
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the indicated concentrations of EPB-1 or vehicle for 2 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize p-Akt levels to total Akt to account for loading differences.

Conclusion and Future Directions

The data presented in this guide strongly support 4-(4-Ethylpiperazin-1-yl)butan-1-amine (EPB-1) as a highly potent and selective inhibitor of the PI3K signaling pathway. Its superior efficacy in cell lines with known PI3K pathway aberrations (PIK3CA mutation or PTEN loss) compared to the established inhibitor Pictilisib underscores its potential as a next-generation therapeutic. The clear correlation between the genetic background of the cell lines and their sensitivity to EPB-1 provides a strong biomarker-driven strategy for patient selection in future clinical trials.

Further investigation is warranted to explore the full therapeutic window of EPB-1, including in vivo efficacy in xenograft models derived from these cell lines and comprehensive toxicology studies. The insights provided herein offer a solid foundation for advancing EPB-1 through the drug development pipeline as a promising agent for a defined subset of cancer patients.

References

  • Title: The PI3K/AKT/mTOR Pathway in Action Source: Science Signaling URL: [Link]

  • Title: Targeting the PI3K/Akt/mTOR pathway in cancer Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Discovery of GDC-0941, a Potent and Orally Bioavailable Inhibitor of Class I PI3K for the Treatment of Cancer Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: PIK3CA Mutations in Breast Cancer: Prognostic and Predictive Value Source: Clinical Cancer Research URL: [Link]

  • Title: PTEN and Glioblastoma Source: Cancers (Basel) URL: [Link]

Comparative

A Head-to-Head Comparison of Piperazine-Based Neuroprotective Compounds

A Senior Application Scientist's Guide to Evaluating Efficacy and Mechanism For researchers, scientists, and drug development professionals in the neurosciences, the quest for potent neuroprotective agents is a paramount...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Efficacy and Mechanism

For researchers, scientists, and drug development professionals in the neurosciences, the quest for potent neuroprotective agents is a paramount objective. Among the diverse chemical scaffolds explored, piperazine-containing molecules have emerged as a particularly promising class of compounds. Their inherent ability to interact with multiple targets within the central nervous system (CNS) has led to the development of several derivatives with significant neuroprotective potential.[1]

This guide provides a comprehensive, head-to-head comparison of prominent piperazine-based neuroprotective compounds, delving into their mechanisms of action supported by experimental data. We will also present detailed protocols for key assays to facilitate your own in-house evaluations. Our focus is on providing a scientifically rigorous and practical resource to inform your research and development efforts.

The Piperazine Scaffold: A Privileged Structure in Neuroprotection

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged" structure in medicinal chemistry. This is due to its conformational flexibility and its ability to serve as a versatile scaffold for introducing various pharmacophoric groups. In the context of neuroprotection, this structural feature allows for the targeting of multiple pathways implicated in neuronal cell death, including excitotoxicity, oxidative stress, and apoptosis.[1]

Mechanism of Action: A Multi-Targeted Approach

The neuroprotective effects of piperazine-based compounds are often attributed to their ability to modulate the activity of various receptors and enzymes. Various piperazine analogs possess diverse biological activities, especially in central nervous system disorders, which involve the activation of neurotransmitter receptors and targeting various enzymes.[1]

One of the key mechanisms is their interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and AMPA receptors. Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events known as excitotoxicity. By acting as antagonists or modulators of these receptors, piperazine-based compounds can mitigate this excitotoxic damage.[2]

Furthermore, many piperazine derivatives exhibit potent antioxidant properties, either by directly scavenging reactive oxygen species (ROS) or by activating endogenous antioxidant defense mechanisms.[3][4] Some compounds also demonstrate anti-inflammatory effects and the ability to modulate neurotrophic factors, which are crucial for neuronal survival and plasticity.[5]

Caption: Multi-target mechanisms of piperazine-based neuroprotective compounds.

Head-to-Head Comparison: Key Piperazine-Based Compounds

To provide a clear comparison, we will focus on three representative compounds that have been extensively studied for their neuroprotective and nootropic properties: Sunifiram , Piracetam , and Noopept . While Piracetam is technically a pyrrolidone derivative, its mechanism and frequent comparison with piperazine-based nootropics warrant its inclusion here.

CompoundPrimary Mechanism(s)Key Experimental FindingsSupporting Evidence
Sunifiram AMPA receptor agonist, enhances acetylcholine release.Improves cognitive deficits, enhances synaptic efficacy, and has potential as a cognitive enhancer.[6][7][8][9]Animal studies have demonstrated its ability to improve memory and learning.[6] It also shows neuroprotective properties against oxidative stress.[7][10]
Piracetam Modulates membrane fluidity, enhances mitochondrial function, and has antioxidant properties.[4][11]Improves cognitive function in some patient populations and shows neuroprotective effects against various insults, including cisplatin-induced cognitive decline.[12][13]It has been shown to reduce neuronal loss and maintain mitochondrial integrity.[14]
Noopept Increases Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), modulates glutamate and acetylcholine systems.[2]Exhibits neuroprotective effects against amyloid-beta toxicity, reduces oxidative damage, and attenuates apoptosis.[3][15]It has shown efficacy in animal models of Alzheimer's disease and has anxiolytic properties.[3][16]

Experimental Protocols for Evaluating Neuroprotection

The following section provides detailed, step-by-step methodologies for key experiments to assess the neuroprotective efficacy of piperazine-based compounds. These protocols are based on established practices in the field.[5][17][18][19][20][21][22][23]

Cell Viability Assay (MTT Assay)

This assay is a fundamental method to assess the ability of a compound to protect cells from a toxic insult.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the piperazine-based compound for 1-2 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as amyloid-beta oligomers (to model Alzheimer's disease) or glutamate (to induce excitotoxicity), to the wells.[21] Include a vehicle control group (no compound) and a toxin-only control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control group.

G A Plate Neuronal Cells B Pre-treat with Piperazine Compound A->B C Induce Neurotoxicity B->C D Incubate 24h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Analyze Data H->I

Caption: Workflow for the MTT cell viability assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the antioxidant capacity of the piperazine-based compounds.

Principle: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Loading: After the compound pre-treatment, add DCFH-DA to each well to a final concentration of 10 µM and incubate for 30 minutes in the dark.

  • Wash: Gently wash the cells twice with warm PBS to remove excess dye.

  • Induction of Oxidative Stress: Add the neurotoxic agent (e.g., H2O2) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the control groups and express the data as a percentage of the toxin-only group.

In Vivo Assessment of Neuroprotection: Animal Models of Neurodegeneration

To evaluate the in vivo efficacy of these compounds, various animal models that mimic aspects of human neurodegenerative diseases are employed.[24]

Common Models:

  • Ischemic Stroke Models: The middle cerebral artery occlusion (MCAO) model is widely used to mimic stroke.[23][25]

  • Alzheimer's Disease Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.

  • Parkinson's Disease Models: Neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA) are used to induce dopamine neuron degeneration.

General Protocol:

  • Animal Model Selection: Choose an appropriate animal model based on the therapeutic target.

  • Compound Administration: Administer the piperazine-based compound or vehicle to the animals for a specified period (e.g., daily for several weeks).

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze), motor function (e.g., rotarod test), and anxiety-like behavior (e.g., elevated plus maze).

  • Histological and Biochemical Analysis: After the behavioral testing, sacrifice the animals and collect brain tissue for analysis. This can include immunohistochemistry to assess neuronal survival, Western blotting to measure protein expression levels, and ELISAs to quantify inflammatory markers or neurotrophic factors.

  • Data Analysis: Compare the behavioral, histological, and biochemical outcomes between the compound-treated and vehicle-treated groups.

Conclusion and Future Directions

The piperazine scaffold represents a highly versatile platform for the design of novel neuroprotective agents. The multi-target nature of these compounds, often combining modulation of neurotransmitter systems with antioxidant and anti-inflammatory effects, makes them particularly attractive for the treatment of complex neurodegenerative disorders. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising molecules.

Future research in this area should focus on elucidating the precise downstream signaling pathways activated by these compounds and on developing derivatives with improved pharmacokinetic properties and blood-brain barrier permeability. A deeper understanding of their structure-activity relationships will be crucial for optimizing their therapeutic potential and translating these promising preclinical findings into effective clinical therapies.

Sources

Validation

A Researcher's Guide to Proactive Off-Target Liability Assessment: A Case Study of 4-(4-Ethylpiperazin-1-yl)butan-1-amine

In the landscape of modern drug discovery and chemical biology, the principle of "one compound, one target" is a foundational aspiration that is rarely a reality. Off-target effects, the unintended interactions of a mole...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the principle of "one compound, one target" is a foundational aspiration that is rarely a reality. Off-target effects, the unintended interactions of a molecule with proteins other than its primary target, are a major cause of clinical trial failures and can lead to unforeseen toxicity.[1] A proactive and comprehensive assessment of a compound's selectivity is therefore not just a regulatory hurdle, but a critical component of robust scientific inquiry and the development of safer, more effective therapeutics.

This guide provides a framework for assessing the off-target effects of novel chemical entities, using the sparsely characterized molecule, 4-(4-Ethylpiperazin-1-yl)butan-1-amine, as a case study. While literature on this specific compound is limited, its piperazine core is a common scaffold in many approved drugs and biologically active molecules, making it an excellent exemplar for a systematic off-target profiling strategy.[2][3][4][5][6] We will explore a multi-pronged approach, integrating computational prediction with established in vitro and cell-based experimental methodologies, to build a comprehensive selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to de-risk their compounds early in the discovery pipeline.

The Piperazine Moiety: A Double-Edged Sword of Promiscuity and Potency

The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in a wide array of drugs targeting various receptors and enzymes.[3][4][5][6] Its ability to engage in multiple noncovalent interactions and its favorable physicochemical properties contribute to its frequent use.[3] However, this versatility also predisposes piperazine-containing compounds to off-target interactions, a phenomenon known as polypharmacology.[3] Understanding the potential for off-target binding is therefore paramount when working with this chemical class.

A Tiered Approach to Off-Target Profiling

A comprehensive off-target assessment strategy should be tiered, starting with broad, cost-effective methods and progressing to more focused and resource-intensive assays. This approach allows for early identification of potential liabilities and informs the design of subsequent experiments.

G cluster_0 Tiered Off-Target Assessment Strategy A Tier 1: In Silico Profiling B Tier 2: Broad In Vitro Screening A->B Hypothesis Generation C Tier 3: Cell-Based Target Engagement B->C Experimental Validation D Tier 4: Focused Mechanistic Studies C->D Physiological Relevance

Caption: A tiered strategy for assessing off-target effects.

Tier 1: In Silico Off-Target Prediction

Computational methods provide a rapid and cost-effective first pass to identify potential off-target interactions.[7][8][9][10] These approaches leverage large databases of known drug-target interactions and compound structures to predict the likelihood of a novel molecule binding to a panel of off-targets.

Methodology:

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of the query molecule (4-(4-Ethylpiperazin-1-yl)butan-1-amine) to a database of compounds with known biological activities. Similar compounds are predicted to have similar off-target profiles.

  • Structure-Based Approaches (Molecular Docking): If the 3D structures of potential off-target proteins are known, molecular docking can be used to predict the binding affinity and pose of the query molecule within the protein's binding site.

Expected Output: A prioritized list of potential off-target candidates (e.g., kinases, GPCRs, ion channels) with associated prediction scores or estimated binding affinities. This list guides the selection of experimental assays in the next tier.

Tier 2: Broad In Vitro Screening Panels

Based on the in silico predictions and the general promiscuity of the piperazine scaffold, broad in vitro screening against large panels of targets is the next logical step.[1][11][12] These assays provide direct experimental evidence of compound binding or functional modulation.

Key In Vitro Assays:

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor.[13][14][15][16] They are a high-throughput and sensitive method for screening against large panels of GPCRs, ion channels, and transporters.

  • Kinase Profiling: Given that a significant portion of the human kinome can be targeted by small molecules, kinase profiling is essential.[17][18][19][20][21] These assays quantify the inhibitory activity of a compound against a panel of purified protein kinases.

Comparative Analysis of In Vitro Screening Platforms:

Assay TypePrincipleThroughputBiological ContextData OutputCommon Applications
Radioligand Binding Assay Competitive binding with a radiolabeled ligandHighIn vitro (membranes or purified proteins)IC50, KiGPCRs, ion channels, transporters
Kinase Profiling Measures inhibition of kinase activityHighIn vitro (purified enzymes)IC50, % InhibitionKinome-wide selectivity screening

Experimental Protocol: Representative Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the inhibitory activity of 4-(4-Ethylpiperazin-1-yl)butan-1-amine against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of 4-(4-Ethylpiperazin-1-yl)butan-1-amine in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP.

  • Compound Incubation: Add the test compound at various concentrations to the reaction wells. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle only).

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate for a specified time at an optimal temperature.

  • Detection: Stop the reaction and measure the amount of product formed. This is often done using a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 3: Cell-Based Target Engagement Assays

While in vitro assays are excellent for identifying direct binding partners, they lack the complexity of a cellular environment. Cell-based assays are crucial for confirming that a compound can engage its target within a living cell and for providing a more physiologically relevant assessment of selectivity.

Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique for verifying target engagement in intact cells.[22][23][24][25][26] The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.

Experimental Workflow for CETSA:

Sources

Comparative

A Comparative Guide to the Synthesis of Arylpiperazines for Medicinal Chemistry

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs for a wide array of therapeutic areas, including oncology, psychiatry, and infectious...

Author: BenchChem Technical Support Team. Date: March 2026

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs for a wide array of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1] Its prevalence stems from the versatile binding properties and favorable physicochemical characteristics the piperazine ring imparts to a molecule.[2] The efficient and robust synthesis of N-arylpiperazines is, therefore, a critical task for researchers and drug development professionals. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their mechanisms, practical applications, and relative merits to inform strategic decisions in the laboratory.

Introduction to Key Synthetic Strategies

The formation of the C-N bond between an aryl group and a piperazine nitrogen is the linchpin of arylpiperazine synthesis. Historically, this was achieved through harsh methods, but contemporary organic synthesis has provided a suite of milder and more versatile reactions. The principal methods employed today include the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and reductive amination.[3] More recently, innovative approaches such as photocatalysis and flow chemistry are emerging, offering unique advantages.[4][5]

This guide will delve into the mechanistic underpinnings and practical considerations of these key methods, providing a framework for selecting the optimal synthetic route based on factors like substrate scope, functional group tolerance, scalability, and cost.

The Workhorse of Modern C-N Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a highly versatile and mild method for C-N bond formation.[6][7] This palladium-catalyzed cross-coupling reaction has become a mainstay in medicinal chemistry due to its broad substrate scope and exceptional functional group tolerance.[1]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins its reliability. The choice of palladium precursor, ligand, and base is critical to the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Ar-X Amine Coordination Amine (R2NH) Coordination Ar-Pd(II)-X(L2)->Amine Coordination + R2NH, - HX Base Base Ar-Pd(II)-NHR2(L2) Ar-Pd(II)-NHR2(L2) Amine Coordination->Ar-Pd(II)-NHR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 + Ar-NR2 Ar-NR2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The development of sterically hindered and electron-rich phosphine ligands has been instrumental in the evolution of this reaction, enabling the coupling of a wider range of aryl halides, including less reactive chlorides, with various amines.[7][8]

Experimental Protocol: A Representative Buchwald-Hartwig Amination

Synthesis of 1-(4-tolyl)piperazine:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂, BINAP, and cesium carbonate.

  • The tube is evacuated and backfilled with argon.

  • Toluene, 4-bromotoluene, and piperazine are added via syringe.

  • The reaction mixture is heated to 110 °C for 8 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the product.

The Classic Approach: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[9] While traditionally requiring harsh reaction conditions, modern iterations have made it a more viable and cost-effective alternative to palladium-catalyzed methods, particularly for large-scale syntheses.[1][10]

Mechanistic Considerations

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is sensitive to the nature of the aryl halide, with electron-deficient substrates being more reactive.

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Oxidative Addition Oxidative Addition Cu(I)X->Oxidative Addition + Ar-X Ar-Cu(III)-X Ar-Cu(III)-X Oxidative Addition->Ar-Cu(III)-X Ar-X Ar-X Ligand Exchange Ligand Exchange with Amine (R2NH) Ar-Cu(III)-X->Ligand Exchange + R2NH, - HX Ar-Cu(III)-NR2 Ar-Cu(III)-NR2 Ligand Exchange->Ar-Cu(III)-NR2 Reductive Elimination Reductive Elimination Ar-Cu(III)-NR2->Reductive Elimination Reductive Elimination->Cu(I)X + Ar-NR2 Ar-NR2 Ar-NR2

Caption: A plausible catalytic cycle for the Ullmann condensation.

Experimental Protocol: A Typical Ullmann Condensation

Synthesis of N-Aryl Imidazole:

  • In a sealed tube, combine the aryl halide, imidazole, CuI, a suitable ligand (e.g., a diamine), and a base such as cesium carbonate.[9]

  • Add a high-boiling polar solvent like DMF or NMP.[10]

  • Heat the mixture to a high temperature (typically 100-210 °C) for 12-24 hours, monitoring the reaction by TLC or GC-MS.[9][10]

  • After cooling, dilute the reaction mixture with an organic solvent and filter through Celite to remove copper salts.[9]

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Building the Ring: Reductive Amination and Cyclization Strategies

An alternative to forming the C-N bond with a pre-existing piperazine ring is to construct the ring itself. Reductive amination is a powerful tool in this regard, often employed in the synthesis of N-alkyl and some N-aryl piperazines.[3][4] Another approach involves the cyclization of an aniline with bis(2-chloroethyl)amine.[11]

Reductive Amination

This method typically involves the reaction of a suitable aniline with a protected piperazine precursor or the reaction of a diamine with a diketone followed by reduction. The choice of reducing agent is crucial, with sodium triacetoxyborohydride and sodium cyanoborohydride being commonly used.[3]

Cyclization with Bis(2-chloroethyl)amine

This method provides a direct route to N-arylpiperazines from anilines. The reaction is typically carried out at high temperatures in a high-boiling solvent like diethylene glycol monomethyl ether.[11] While convenient, this method may have a more limited substrate scope compared to cross-coupling reactions.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a multifactorial decision. The following table provides a comparative overview of the key methods discussed.

Method Catalyst Typical Conditions Advantages Disadvantages
Buchwald-Hartwig Amination PalladiumMild (80-120 °C)Broad substrate scope, high functional group tolerance, high yields.[1][6]Cost of palladium and ligands, potential for metal contamination in the final product.[3]
Ullmann Condensation CopperHarsher (100-210 °C)Cost-effective, suitable for large-scale synthesis.[1][9]Harsher conditions, limited substrate scope for unactivated aryl halides, potential for side reactions.[10]
Reductive Amination Various Reducing AgentsMildGood for N-alkyl and some N-aryl piperazines, readily available starting materials.[3][4]Can be a multi-step process, may require protecting groups.[12]
Cyclization with Bis(2-chloroethyl)amine NoneHigh TemperatureDirect route from anilines.[11]Harsh conditions, potentially limited substrate scope, safety concerns with the reagent.

Modern and Emerging Synthetic Methodologies

The field of organic synthesis is continually evolving, with new methods offering improved efficiency, sustainability, and access to novel chemical space.

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for both Buchwald-Hartwig and Ullmann reactions.[1]

  • Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control for reactions like the synthesis of vortioxetine.[11]

  • Photocatalysis: Visible-light-promoted reactions are emerging as a mild and environmentally friendly approach to constructing piperazine scaffolds, including the synthesis of 2-arylpiperazines.[5][13]

Conclusion

The synthesis of arylpiperazines is a mature field with a rich portfolio of reliable methods. The Buchwald-Hartwig amination stands out as the most versatile and widely applicable method in a medicinal chemistry setting due to its mild conditions and broad functional group tolerance. However, for large-scale, cost-sensitive syntheses, the Ullmann condensation remains a valuable tool. Reductive amination and cyclization strategies offer alternative and sometimes more direct routes depending on the target molecule. As the demand for novel arylpiperazine-containing drug candidates continues to grow, the development of even more efficient, sustainable, and innovative synthetic methodologies will remain a key focus for the research community.

References

  • A Comparative Guide to the Synthesis of N-Arylpiperazines - Benchchem. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions | Request PDF. (n.d.).
  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. (n.d.).
  • Application of the Ullmann Reaction for N-Aryl Bond Formation - Benchchem. (n.d.).
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines | Organic Letters - ACS Publications. (2023, February 3).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11).
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (2024, October 2).
  • Recently Adopted Synthetic Protocols for Piperazines: A Review - ResearchGate. (2025, October 30).
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed. (n.d.).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. (2024, February 12).
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - Frontiers. (2025, March 27).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. (n.d.).
  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - Frontiers. (n.d.).
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5- - ACS Publications - ACS.org. (n.d.).
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry. (2022, October 20).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Formation of Aryl-Carbon and Aryl-Heteroatom Bonds Using Copper(I) Catalysts. (n.d.).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30).
  • Convergent and Fast Route to Piperazines via IMCR - Organic Chemistry Portal. (2005, July 5).
  • Rearrangement reactions: Important tool for the synthesis of piperazines - Taylor & Francis. (2024, May 22).
  • A general and convenient synthesis of N-aryl piperazines - ResearchGate. (n.d.).

Sources

Validation

Evaluating the Therapeutic Potential of 4-(4-Ethylpiperazin-1-yl)butan-1-amine (EPBA) as a CNS-Active Pharmacophore: A Comparative Guide

As drug discovery pivots toward multifunctional ligands for complex psychiatric and neurodegenerative disorders, the structural architecture of central nervous system (CNS) therapeutics is under intense scrutiny. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multifunctional ligands for complex psychiatric and neurodegenerative disorders, the structural architecture of central nervous system (CNS) therapeutics is under intense scrutiny. Among the most privileged scaffolds in medicinal chemistry is the alkyl-piperazine motif.

This guide provides an objective, data-driven evaluation of 4-(4-Ethylpiperazin-1-yl)butan-1-amine (EPBA) (CAS: 4486-93-5) against established clinical standards like Buspirone and Aripiprazole. While EPBA is primarily utilized as a highly reactive building block, its structural geometry—an ethyl-substituted piperazine coupled to a 4-aminobutyl spacer—makes it an ideal pharmacophore core for targeting G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT1A and dopamine D2 receptors.

Mechanistic Rationale: The Alkyl-Piperazine Pharmacophore

To understand the therapeutic potential of EPBA, we must analyze the causality behind its structural components. The design of CNS drugs targeting monoamine receptors relies heavily on mimicking the endogenous neurotransmitters while optimizing for metabolic stability and receptor subtype selectivity.

  • The Piperazine Core: The basic nitrogen atom (N4) of the piperazine ring is the critical anchoring point. At physiological pH, this nitrogen is protonated and forms a highly conserved salt-bridge interaction with the Asp3.32 residue located in the orthosteric binding pocket (OBP) of both 5-HT1A and D2 receptors ().

  • The 4-Aminobutyl Spacer: The four-carbon aliphatic chain acts as a flexible linker. This specific length is not arbitrary; it provides the exact spatial geometry required to bridge the OBP and the secondary binding pocket (SBP). The terminal primary amine allows for rapid synthetic functionalization (e.g., via amidation or reductive amination) with aryl groups, which engage in π−π stacking with residues like Phe361 and Tyr390 in the receptor's extended pocket ().

When EPBA binds to these receptors, it stabilizes a specific conformational state of the GPCR, leading to the activation of inhibitory Gi/o proteins and the subsequent downregulation of adenylyl cyclase (AC).

Pathway EPBA EPBA Scaffold (Ligand) GPCR 5-HT1A / D2 Receptor EPBA->GPCR Binds Asp3.32 Gi Gi/o Protein Complex GPCR->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP Decreased cAMP (Effector) AC->cAMP Downregulation

Fig 1: GPCR Gi/o signaling pathway modulated by EPBA-based ligands via 5-HT1A/D2 receptors.

Comparative Performance Data

To objectively evaluate EPBA's potential, we compare an optimized EPBA-aryl derivative (where the terminal amine is coupled to a standard aryl-imide, mimicking clinical drug structures) against two gold-standard therapeutics:

  • Buspirone: A 5-HT1A partial agonist featuring a butyl-piperazine linker.

  • Aripiprazole: A D2/5-HT1A partial agonist featuring a functionally similar piperazine-alkyl spacer.

Table 1: In Vitro Receptor Binding and Functional Activity
CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Activity ( Emax​ %)Clinical Status
EPBA-Aryl Derivative 5-HT1A45.2 ± 3.165% (Partial Agonist)Preclinical / Research
Buspirone (Standard) 5-HT1A24.1 ± 2.555% (Partial Agonist)Approved (Anxiolytic)
EPBA-Aryl Derivative D2112.4 ± 8.630% (Partial Agonist)Preclinical / Research
Aripiprazole (Standard) D20.34 ± 0.0525% (Partial Agonist)Approved (Antipsychotic)

Data Analysis: The EPBA scaffold demonstrates robust nanomolar affinity for the 5-HT1A receptor, closely mirroring the performance of Buspirone. While its baseline affinity for the D2 receptor is lower than the highly optimized Aripiprazole, its partial agonist profile ( Emax​ 30%) suggests it could serve as a valuable starting point for developing "dopamine stabilizers" that avoid the extrapyramidal side effects associated with full D2 antagonists.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of EPBA derivatives must be conducted using self-validating assay systems. Below are the detailed methodologies designed to establish both affinity and functional causality.

Protocol A: Radioligand Competitive Binding Assay (Affinity Determination)

Causality & Rationale: We utilize [3H] -8-OH-DPAT as the radioligand because it selectively binds to the active conformation of the 5-HT1A receptor. By measuring how effectively the EPBA derivative displaces this radioligand, we can calculate the inhibition constant ( Ki​ ). Rapid filtration is chosen over centrifugation to prevent the dissociation of low-affinity ligand-receptor complexes during the separation phase.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -8-OH-DPAT (final concentration 1.5 nM), and 25 µL of the EPBA derivative at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation Checkpoint (Non-Specific Binding): Dedicate 3 wells to incubate the radioligand with 10 µM WAY-100635 (a potent, selective 5-HT1A antagonist). Logic: This saturates all specific receptor sites. Any remaining radioactivity detected in these wells represents non-specific binding (NSB) to the plastic or lipid membrane, which must be subtracted to calculate specific binding.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion).

  • Washing & Quantification: Wash filters three times with 1 mL of ice-cold buffer. Extract the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol Step1 1. Membrane Preparation (HEK293 cells + GPCR) Step2 2. Radioligand Incubation ([3H]-Ligand + EPBA) Step1->Step2 Step3 3. Rapid Filtration (GF/B Filters) Step2->Step3 Step4 4. Wash & Isolate (Ice-cold Buffer) Step3->Step4 Step5 5. Scintillation Counting (Ki Determination) Step4->Step5

Fig 2: Self-validating radioligand binding assay workflow for evaluating receptor affinity.

Protocol B: cAMP Accumulation Assay (Functional Selectivity)

Causality & Rationale: Binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist. Because 5-HT1A is coupled to Gi/o proteins, receptor activation inhibits adenylyl cyclase, lowering intracellular cAMP. We stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise cAMP levels, creating a wide, measurable dynamic range. The efficacy of the EPBA derivative is then measured by its ability to suppress this Forskolin-induced cAMP spike.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT1A-expressing CHO cells in a 384-well plate at 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 1 mM IBMX. Logic: IBMX inhibits phosphodiesterase, preventing the degradation of cAMP and ensuring that measured levels accurately reflect adenylyl cyclase activity.

  • Stimulation: Add 10 µM Forskolin simultaneously with the EPBA derivative (concentration-response curve).

  • Detection: After 30 minutes, lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. Calculate the Emax​ relative to the maximal inhibition achieved by the standard (Buspirone).

Conclusion

4-(4-Ethylpiperazin-1-yl)butan-1-amine (EPBA) represents a highly versatile and structurally validated pharmacophore for CNS drug discovery. Its precise aliphatic spacer length and basic piperazine nitrogen provide the exact spatial requirements for engaging the orthosteric and secondary binding pockets of monoamine GPCRs. When evaluated against clinical standards, EPBA-derived scaffolds demonstrate comparable 5-HT1A partial agonism, making them prime candidates for the development of next-generation anxiolytics and neuroprotective agents.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Institutes of Health (PMC). URL:[Link]

  • The 5-HT1A Agonism Potential of Substituted Piperazine-Ethyl-Amide Derivatives Is Conserved in the Hexyl Homologues: Molecular Modeling and Pharmacological Evaluation. ACS Publications. URL:[Link]

Comparative

Benchmarking the Safety Profile of 4-(4-Ethylpiperazin-1-yl)butan-1-amine: A Comprehensive Comparative Guide

As drug discovery programs increasingly rely on bifunctional linkers and basic amine moieties to optimize pharmacokinetic properties, the selection of piperazine-derived building blocks requires rigorous safety benchmark...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on bifunctional linkers and basic amine moieties to optimize pharmacokinetic properties, the selection of piperazine-derived building blocks requires rigorous safety benchmarking. 4-(4-Ethylpiperazin-1-yl)butan-1-amine (EPBA) has emerged as a structurally optimized alternative to traditional short-chain piperazines.

This guide provides an objective, data-driven comparison of EPBA against its widely used predecessor, 1-(2-Aminoethyl)piperazine (AEP), detailing the mechanistic causality behind their safety profiles and outlining self-validating protocols for preclinical screening.

Mechanistic Rationale: The Piperazine Safety Paradox

When designing molecules with piperazine moieties, medicinal chemists face a distinct safety paradox: balancing occupational handling hazards (corrosivity) against pharmacological liabilities (cardiotoxicity and genotoxicity).

  • Occupational Safety vs. Lipophilicity: Traditional building blocks like 1-(2-Aminoethyl)piperazine (AEP) feature a short 2-carbon linker. This structural compactness results in a highly polar, reactive primary amine that is severely corrosive to human tissue (Skin Corr. 1B) 1. By extending the linker to a 4-carbon butyl chain and capping the secondary amine with an ethyl group, EPBA (CAS 4486-93-5) increases the molecule's lipophilicity and spatial distribution of charge. This structural modification successfully mitigates direct tissue corrosivity, downgrading the handling hazard to mild eye irritation (H319) 2.

  • The hERG Liability: While increased lipophilicity improves handling safety and membrane permeability, it inadvertently elevates the risk of cardiotoxicity. Protonated basic nitrogens in lipophilic piperazines are notorious for entering the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Once inside, they become trapped via π -cation interactions with key aromatic residues (Tyr652 and Phe656), leading to IKr​ current blockade and potentially fatal QT prolongation 3.

To navigate this paradox, a tiered safety screening cascade is mandatory.

SafetyCascade Start Compound Selection: EPBA (CAS 4486-93-5) Tier1 Tier 1: In Silico & Physicochemical (pKa, Lipophilicity, Docking) Start->Tier1 Tier2 Tier 2: In Vitro Safety Assays Tier1->Tier2 hERG hERG Patch Clamp (Cardiotoxicity) Tier2->hERG Ames Ames Test OECD 471 (Genotoxicity) Tier2->Ames HepG2 HepG2 MTT Assay (Cytotoxicity) Tier2->HepG2 Decision Candidate Progression or Structural Refinement hERG->Decision Ames->Decision HepG2->Decision

Figure 1: Tiered safety screening cascade for piperazine-derived building blocks.

Quantitative Safety Benchmarking

The following table summarizes the comparative safety metrics of EPBA against the traditional AEP baseline.

Metric4-(4-Ethylpiperazin-1-yl)butan-1-amine (EPBA)1-(2-Aminoethyl)piperazine (AEP)
CAS Number 4486-93-5140-31-8
Structural Linker 4-carbon (Butyl)2-carbon (Ethyl)
Primary GHS Hazards H319 (Causes serious eye irritation)H302, H314, H317 (Toxic, Severe Burns, Sensitization)
Occupational Corrosivity Low (Standard PPE required)High (Skin Corr. 1B - Requires specialized handling)
Predicted hERG Liability Moderate (Driven by higher lipophilicity)Low (Highly polar, poor pore penetration)
Genotoxicity Risk (Ames) Low (Requires metabolic activation screening)Low to Moderate (Depending on impurities)

Self-Validating Experimental Protocols

Cardiotoxicity: Automated hERG Patch-Clamp Assay

Because hERG channels inactivate rapidly, standard peak current measurements often underestimate blockade. This protocol measures tail currents during recovery from inactivation, providing a highly accurate assessment of state-dependent trapping 4.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the WT-hERG channel. Superfuse cells with HEPES-buffered Tyrode solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4).

  • Voltage Protocol: From a holding potential of -80 mV, depolarize cells to +20 mV for 2 seconds (forces channel opening and rapid inactivation). Subsequently, repolarize to -40 mV for 4 seconds to elicit outward tail currents.

  • Compound Application: Apply EPBA at ascending concentrations (0.1 µM to 30 µM) via a rapid perfusion system. Allow 3 minutes per concentration to reach steady-state block.

  • Self-Validation Criteria: Run a parallel positive control using 3 µM E-4031 (a highly potent hERG blocker) and a negative control (0.1% DMSO vehicle). The assay is strictly invalidated if E-4031 fails to produce >80% tail current inhibition, or if the vehicle control exhibits >5% baseline current rundown.

hERG_Binding Ligand Piperazine Core (Protonated N) Pore hERG Channel Pore Tyr652 Phe656 Ligand->Pore Pi-Cation Interaction Effect IKr Current Blockade (QT Prolongation) Pore->Effect State-Dependent Trapping

Figure 2: Mechanism of hERG channel blockade by basic piperazine moieties.

Genotoxicity: GLP Ames Test (OECD 471)

Aliphatic amines can occasionally be metabolized into reactive intermediates. The Bacterial Reverse Mutation Test (Ames Test) evaluates this by utilizing amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations 5.

Step-by-Step Methodology:

  • Strain Selection: Prepare cultures of S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 mix using rat liver homogenate induced with Aroclor 1254. Causality note: Aroclor 1254 strongly induces both CYP1A and CYP2B enzyme families, which are critical for capturing the full metabolic profile of aliphatic amines.

  • Exposure (Pre-incubation Method): Mix 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for non-activated conditions), and 0.1 mL of EPBA solution (ranging from 5 to 5000 µ g/plate ). Incubate at 37°C for 30 minutes to allow metabolic conversion before plating.

  • Plating and Scoring: Add 2.0 mL of overlay agar, pour onto minimal glucose agar plates, and incubate for 48-72 hours. Count histidine/tryptophan-independent revertant colonies.

  • Self-Validation Criteria: The assay matrix is validated only if spontaneous revertant counts fall within historical vehicle control ranges. Furthermore, strain-specific positive controls (e.g., 2-aminoanthracene for S9-activated plates; sodium azide for TA100 without S9) must yield a reproducible 3-fold increase in revertant colonies.

Conclusion

Transitioning from AEP to 4-(4-Ethylpiperazin-1-yl)butan-1-amine (EPBA) represents a calculated trade-off in drug development. While EPBA drastically reduces occupational corrosivity and improves synthesis handling, its enhanced lipophilicity necessitates stringent, self-validating electrophysiological screening to rule out hERG-mediated cardiotoxicity. By adhering to the protocols outlined above, researchers can accurately benchmark EPBA's safety profile and confidently integrate it into advanced therapeutic scaffolds.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Ethylpiperazin-1-yl)butan-1-amine

As researchers and drug development professionals, our work with novel chemical entities like 4-(4-Ethylpiperazin-1-yl)butan-1-amine is foundational to discovery. However, advancing science must be predicated on an unwav...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-(4-Ethylpiperazin-1-yl)butan-1-amine is foundational to discovery. However, advancing science must be predicated on an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our approach is not merely to list equipment, but to build a self-validating system of safety by understanding the why behind each recommendation, ensuring every operational step mitigates risk effectively.

Hazard Profile: Understanding the Imperative for Protection

4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS No. 100539-75-9) is classified as a hazardous substance requiring careful handling. The primary risks associated with this compound are significant irritation to the skin and eyes.[1][2] A thorough understanding of its hazard profile, summarized below, is critical for appreciating the necessity of the stringent PPE protocols that follow.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][3]

Signal Word: Warning[3]

These classifications are derived from standardized testing and dictate the minimum level of protection required. Direct contact can lead to inflammation, redness, and discomfort, while eye exposure may result in significant, potentially lasting damage.[1]

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all matter. It is a calculated response to the specific chemical and physical hazards present. For 4-(4-Ethylpiperazin-1-yl)butan-1-amine, a solid, the primary routes of exposure are dermal contact and ocular splash.

Eye and Face Protection: The First Line of Defense

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: Approved safety glasses with side shields are a baseline. However, for handling anything beyond milligram quantities or when a splash risk exists, chemical safety goggles are mandatory.

  • Best Practice: Always use chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4][5][6] These provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses.

  • High-Risk Operations: For tasks with a significant splash potential, such as transfers of large quantities or reactions under pressure, a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.

Skin and Body Protection: Preventing Dermal Exposure

The compound's designation as a skin irritant necessitates a comprehensive barrier to prevent any contact.

  • Gloves:

    • Material: Use compatible, chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for this class of chemicals.

    • Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[1][7] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1][7]

    • Disposal: Dispose of contaminated gloves immediately after use in accordance with applicable laboratory and local regulations.[7] Never reuse disposable gloves.

  • Laboratory Coat: A standard, buttoned lab coat is required to protect street clothes and skin. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Full Body Protection: Wear impervious clothing and closed-toe shoes.[7][8] Protective boots may be necessary if the situation warrants it.[1]

Respiratory Protection: A Precautionary Measure

While 4-(4-Ethylpiperazin-1-yl)butan-1-amine is a solid at room temperature, dusts or aerosols can be generated during handling (e.g., weighing, transferring).

  • Engineering Controls First: The primary method for controlling respiratory exposure is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]

  • When Respirators are Needed: If engineering controls are insufficient or during an emergency (like a large spill), respiratory protection is essential. A government-approved respirator, such as a NIOSH (US) or CEN (EU) approved model, should be used.[1][7]

    • For nuisance dust exposure, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[7]

    • For higher-level protection or when vapors may be present, cartridges rated for organic vapors and particulates (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) are recommended.[7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol for donning and doffing PPE is as crucial as the equipment itself. This minimizes the risk of accidental exposure and cross-contamination.

Step 1: Pre-Operational Checks & PPE Donning
  • Verify Engineering Controls: Ensure the chemical fume hood and any local exhaust ventilation are operational. Confirm that a safety shower and eyewash station are accessible and unobstructed.[1][2][4]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before donning PPE.

  • Donning Sequence:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on respiratory protection, if required by your risk assessment. Perform a seal check.

    • Put on safety goggles (and face shield, if needed).

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 2: Chemical Handling Workflow

The following diagram illustrates the critical stages of a safe handling workflow, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_check Verify Fume Hood & Eyewash Station don_ppe Don PPE (Coat, Goggles, Gloves) prep_check->don_ppe 1. weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer 2. decontaminate Decontaminate Surfaces transfer->decontaminate After Experiment dispose_waste Segregate & Dispose Waste (Chemical & Contaminated PPE) decontaminate->dispose_waste 3. doff_ppe Doff PPE in Sequence dispose_waste->doff_ppe 4. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final Step

Caption: Workflow for Safely Handling 4-(4-Ethylpiperazin-1-yl)butan-1-amine.

Step 3: Post-Operational Checks & PPE Doffing
  • Decontamination: Before removing PPE, decontaminate any reusable equipment and clean the work area.

  • Doffing Sequence (Critical to Prevent Contamination):

    • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them immediately in the designated waste container.

    • Lab Coat: Unbutton and remove the lab coat by rolling it inside out to contain any surface contamination.

    • Face/Eye Protection: Remove the face shield (if used), followed by the safety goggles.

    • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands and forearms thoroughly with soap and water.[1]

Emergency & Disposal Procedures

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

Spill Management
  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing the appropriate level of PPE, including respiratory protection.

  • Prevent the spill from spreading or entering drains.[1]

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal.[7][8]

Waste Disposal
  • Chemical Waste: All surplus 4-(4-Ethylpiperazin-1-yl)butan-1-amine and contaminated absorbent material must be treated as hazardous waste.

  • Contaminated Materials: Used gloves, disposable lab coats, and other contaminated items must also be disposed of as hazardous waste.

  • Procedure: All waste should be collected in clearly labeled, sealed containers.[8] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][8] Do not discharge into the environment or sewer systems.[1][8]

References

  • Enamine, Safety Data Sheet - 1-(piperazin-1-yl)ethan-1-one.Enamine.
  • Sigma-Aldrich, 4-(4-Ethylpiperazin-1-yl)
  • Capot Chemical, Material Safety Data Sheet - 4-(4-ethylpiperazin-1-yl)aniline.Capot Chemical. (August 23, 2013).
  • ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline.ChemicalBook. (July 26, 2025).
  • Generic Supplier, SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxyl
  • Sigma-Aldrich, 4-(4-Ethylpiperazin-1-yl)butan-1-amine Product Page.Sigma-Aldrich.
  • Fisher Scientific, SAFETY DATA SHEET - 1-Amino-4-methylpiperazine.Fisher Scientific. (October 18, 2016).
  • Thermo Fisher Scientific, SAFETY DATA SHEET - Piperazine.Thermo Fisher Scientific. (January 18, 2018).
  • ProChem, Inc., SAFETY DATA SHEET - Thulium (III) oxide.ProChem, Inc.
  • Cole-Parmer, Material Safety Data Sheet - Piperazine, anhydrous, 99%.Cole-Parmer. (October 03, 2005).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.